TAMRA-PEG4-Alkyne
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41N3O8/c1-6-14-43-16-18-45-20-21-46-19-17-44-15-13-37-35(40)25-7-10-28(31(22-25)36(41)42)34-29-11-8-26(38(2)3)23-32(29)47-33-24-27(39(4)5)9-12-30(33)34/h1,7-12,22-24H,13-21H2,2-5H3,(H-,37,40,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEIEHQRZQLUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCC#C)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H41N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TAMRA-PEG4-Alkyne: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of TAMRA-PEG4-Alkyne, a versatile fluorescent probe, and its applications in modern biological research. We will delve into its core functionalities, present quantitative data, provide detailed experimental protocols, and visualize key processes to empower researchers in leveraging this powerful tool for their studies in cellular analysis, proteomics, and drug discovery.
Core Concepts: Understanding this compound
This compound is a fluorescent labeling reagent that consists of three key components:
-
TAMRA (Tetramethylrhodamine): A bright, orange-red fluorescent dye known for its high photostability and pH insensitivity.[1]
-
PEG4 (Polyethylene Glycol, 4 units): A flexible, hydrophilic spacer that enhances the water solubility of the molecule and minimizes steric hindrance between the dye and the target biomolecule.
-
Alkyne: A terminal functional group that enables covalent attachment to azide-modified molecules via a highly specific and efficient bioorthogonal reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2]
The primary application of this compound is the fluorescent labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide group.[3] This allows for the precise visualization and tracking of these molecules in complex biological systems, both in vitro and in living cells.
Data Presentation: Physicochemical and Spectroscopic Properties
The following tables summarize the key quantitative data for this compound and its parent fluorophore, TAMRA.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₆H₄₁N₃O₈ |
| Molecular Weight | 643.7 g/mol |
| Appearance | Dark red to brown solid |
| Solubility | DMSO, DMF, Water |
Table 2: Spectroscopic Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~546 - 553 nm |
| Emission Maximum (λem) | ~565 - 579 nm |
| Molar Extinction Coefficient (ε) | ~92,000 - 95,000 M⁻¹cm⁻¹[4] |
| Quantum Yield (Φ) | ~0.1[4] |
| Photobleaching Quantum Yield (Φb) | 3.3 x 10⁻⁷ |
Experimental Protocols
General Workflow for Labeling Azide-Modified Proteins in Cell Lysates
This protocol outlines the general steps for labeling proteins that have been metabolically tagged with an azide-containing amino acid analog.
Detailed Protocol for Labeling Azide-Modified Proteins with this compound
This protocol is adapted from established copper-catalyzed azide-alkyne cycloaddition (CuAAC) procedures.
Materials:
-
Cell lysate containing azide-modified proteins (1-5 mg/mL)
-
This compound
-
Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
1.5 mL microfuge tubes
Stock Solutions:
-
This compound (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO.
-
Copper(II) Sulfate (20 mM): Dissolve CuSO₄ in ultrapure water.
-
THPTA (100 mM): Dissolve THPTA in ultrapure water.
-
Sodium Ascorbate (300 mM): Prepare fresh by dissolving sodium ascorbate in ultrapure water immediately before use.
Procedure:
-
In a 1.5 mL microfuge tube, combine the following:
-
50 µL of protein lysate
-
90 µL of PBS buffer
-
20 µL of 10 mM this compound stock solution
-
-
Vortex the mixture briefly.
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
To initiate the reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution.
-
Vortex the reaction mixture thoroughly.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
The TAMRA-labeled proteins are now ready for downstream applications such as purification, SDS-PAGE analysis, or mass spectrometry.
Note on Troubleshooting: Non-specific binding of alkyne dyes can sometimes be observed. This can be minimized by optimizing reagent concentrations and ensuring the use of a copper-chelating ligand like THPTA, which also protects cells from copper-induced toxicity in live-cell labeling experiments.
Visualization of a Biological Application: Tracking Protein Trafficking
This compound is a powerful tool for studying protein dynamics, such as trafficking and localization within cellular compartments. The following diagram illustrates a conceptual signaling pathway where a receptor protein is tracked upon ligand binding, internalization, and subsequent trafficking through the endosomal pathway.
In this conceptual experiment, a cell-surface receptor is metabolically labeled with an azide-containing sugar. Upon ligand binding and internalization, the cells are fixed, permeabilized, and the azide-modified receptor is reacted with this compound. The resulting fluorescently labeled receptor can then be visualized by microscopy as it traffics through early endosomes, with potential fates of degradation in the lysosome or recycling back to the cell surface via recycling endosomes. This approach allows for the spatiotemporal analysis of protein movement within signaling cascades.
Conclusion
This compound is a robust and versatile tool for researchers in various fields of life science and drug development. Its bright and stable fluorescence, coupled with the specificity and efficiency of click chemistry, enables the precise labeling and visualization of biomolecules in complex biological systems. The methodologies and data presented in this guide provide a solid foundation for the successful application of this compound in a wide range of research endeavors, from fundamental cell biology to the development of novel therapeutics.
References
An In-Depth Technical Guide to TAMRA-PEG4-Alkyne: Properties, Structure, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of TAMRA-PEG4-Alkyne, a fluorescent labeling reagent. The information is intended for researchers, scientists, and professionals in the field of drug development who utilize bioconjugation techniques for molecular labeling and tracking.
Core Chemical and Physical Properties
This compound is a bifunctional molecule that incorporates a TAMRA (tetramethylrhodamine) fluorophore, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal alkyne group. The TAMRA dye provides a strong fluorescent signal in the orange-red region of the visible spectrum, making it suitable for a wide range of fluorescence-based detection methods. The PEG4 spacer enhances the solubility of the molecule in aqueous buffers and reduces steric hindrance, facilitating its interaction with target molecules. The terminal alkyne group is a key functional moiety that enables covalent attachment to azide-containing molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₃₆H₄₁N₃O₈ | [1][2][3][4] |
| Molecular Weight | 643.73 g/mol | [3] |
| Excitation Maximum (λex) | 546 - 553 nm | |
| Emission Maximum (λem) | 565 - 575 nm | |
| Extinction Coefficient (ε) | 80,000 - 92,000 M⁻¹cm⁻¹ | |
| Purity | ≥90% (HPLC) | |
| Solubility | DMSO, DMF, Water, DCM, MeOH | |
| Appearance | Dark red amorphous solid | |
| Storage Conditions | -20°C, desiccated |
Chemical Structure and Logic
The structure of this compound is designed for optimal performance in bioorthogonal labeling experiments.
Caption: Molecular logic of this compound.
Experimental Applications and Protocols
The primary application of this compound is the fluorescent labeling of azide-modified biomolecules, including proteins, nucleic acids, and glycans. This is achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Experimental Workflow for Protein Labeling
The following diagram outlines a typical workflow for labeling an azide-modified protein with this compound.
Caption: Workflow for protein labeling via CuAAC.
Detailed Protocol for Labeling of an Azide-Modified Protein
This protocol provides a general procedure for the fluorescent labeling of a protein containing an azide modification with this compound. Optimal conditions may vary depending on the specific protein and experimental setup.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, but recommended to protect the protein and enhance the reaction)
-
Desalting column for purification
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 500 mM stock solution in deionized water immediately before use.
-
TBTA (optional): Prepare a 10 mM stock solution in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL in a reaction volume of 100 µL.
-
Add the this compound stock solution to a final concentration of 100-200 µM.
-
If using, add the TBTA stock solution to a final concentration of 100 µM.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Vortex the mixture gently.
-
-
Initiation of the Click Reaction:
-
To initiate the reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).
-
-
Purification of the Labeled Protein:
-
Remove the excess unreacted this compound and copper catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Analysis and Quantification:
-
Confirm successful labeling by running the purified protein on an SDS-PAGE gel and visualizing the fluorescence using a gel imager with appropriate excitation and emission filters for TAMRA.
-
Quantify the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the TAMRA dye (at ~550 nm).
-
Signaling Pathways and Logical Relationships
The core of this compound's utility lies in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This bioorthogonal reaction forms a stable triazole linkage between the alkyne on the dye and an azide on the target biomolecule.
References
A Technical Guide to the Spectral and Application Properties of TAMRA-PEG4-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent probe TAMRA-PEG4-Alkyne, a key reagent in bioconjugation and molecular labeling. This document details its core spectral properties, provides established experimental protocols for its use in click chemistry, and visualizes the experimental workflow for its application in labeling biomolecules.
Core Spectral Properties
Tetramethylrhodamine (TAMRA) is a well-established fluorophore known for its bright, orange-red fluorescence and high photostability. The this compound derivative incorporates a tetraethylene glycol (PEG4) spacer and a terminal alkyne group. The PEG spacer enhances solubility in aqueous buffers and reduces aggregation, while the alkyne group allows for covalent attachment to azide-modified biomolecules via click chemistry.
The key spectral properties of this compound are summarized in the table below. It is important to note that the exact spectral characteristics can be influenced by environmental factors such as the solvent, pH, and the nature of the conjugated biomolecule.
| Property | Value | References |
| Excitation Maximum (λex) | ~546 - 556 nm | [1][2] |
| Emission Maximum (λem) | ~565 - 579 nm | [1][2][3] |
| Molar Extinction Coefficient (ε) | ~92,000 - 95,000 M⁻¹cm⁻¹ | |
| Recommended Excitation Sources | Mercury Arc Lamp, Xenon Arc Lamp, 532 nm laser, 543 nm He-Ne laser | |
| Solubility | DMSO, DMF, Methanol |
Experimental Protocols: Labeling Azide-Modified Biomolecules with this compound via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol outlines a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to label an azide-modified protein with this compound. This method is widely applicable to other biomolecules such as nucleic acids and small molecules.
Materials:
-
Azide-modified protein
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium Ascorbate
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Azide-modified Protein: Prepare a 1-10 mg/mL solution in PBS.
-
Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.
-
THPTA: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein solution and the this compound stock solution. The molar ratio of dye to protein may need to be optimized, but a 5-10 fold molar excess of the alkyne dye is a common starting point.
-
Add the THPTA solution to the reaction mixture to a final concentration of 1-2 mM.
-
Add the Copper(II) sulfate solution to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Gently mix the components and protect the reaction from light.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
-
Purification:
-
Remove the unreacted this compound and other small molecules from the labeled protein using size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Confirm successful labeling by measuring the absorbance and fluorescence of the purified conjugate. The concentration of the labeled protein and the degree of labeling can be determined spectrophotometrically.
-
Visualizations
The following diagrams illustrate the experimental workflow and the underlying chemical reaction for labeling biomolecules with this compound.
Caption: Workflow for labeling an azide-modified protein with this compound.
Caption: The CuAAC reaction forms a stable triazole linkage.
References
Understanding the role of the PEG4 linker in TAMRA probes
An In-Depth Technical Guide to the Role of the PEG4 Linker in TAMRA Probes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of biomolecules with high sensitivity. Tetramethylrhodamine (TAMRA) is a widely used fluorophore, but its inherent hydrophobicity can lead to challenges such as poor solubility, aggregation, and non-specific binding. The incorporation of a short, discrete polyethylene glycol (PEG) linker, specifically a tetra-ethylene glycol (PEG4) spacer, has emerged as a critical strategy to overcome these limitations. This technical guide details the multifaceted role of the PEG4 linker in TAMRA probes, exploring how its physicochemical properties enhance probe performance, improve data reliability, and expand experimental possibilities. We will cover the core advantages, present key performance data, provide detailed experimental protocols, and illustrate relevant workflows and concepts.
The Core Components: Understanding TAMRA and the PEG4 Linker
Tetramethylrhodamine (TAMRA)
TAMRA is a bright, photostable rhodamine-based dye commonly used for labeling proteins, peptides, and nucleic acids. Its popularity stems from its high molar extinction coefficient and good quantum yield in the orange-red region of the visible spectrum. However, the aromatic ring structure of TAMRA gives it a hydrophobic character, which can negatively impact the properties of the biomolecule it is conjugated to.
The PEG4 Linker
A PEG4 linker consists of four repeating ethylene glycol units. It is a discrete (monodisperse) PEG linker, meaning it has a precise, uniform length of approximately 1.4 nm.[1] This uniformity is crucial for applications requiring batch-to-batch consistency. The defining characteristics of the PEG4 linker are its high hydrophilicity, flexibility, and biocompatibility.[2][3][4]
The Primary Role of the PEG4 Linker in TAMRA Probes
The covalent attachment of a PEG4 linker between the TAMRA fluorophore and a reactive group (e.g., NHS ester, DBCO, Maleimide) confers a multitude of advantages that mitigate the challenges associated with hydrophobic dyes.[2]
-
Enhanced Hydrophilicity and Solubility : The primary role of the PEG linker is to increase the water solubility of the probe and the resulting bioconjugate. The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a protective hydration shell that masks the hydrophobic TAMRA core. This dramatically reduces the risk of aggregation, which can otherwise lead to fluorescence quenching, loss of biological activity, and rapid clearance in vivo.
-
Reduction of Non-Specific Binding : The neutral, hydrophilic nature of the PEG4 linker minimizes non-specific interactions between the TAMRA dye and other proteins or cell membranes. This leads to lower background signals and a higher signal-to-noise ratio in imaging and assay applications.
-
Flexible Spacer for Steric Hindrance Mitigation : The PEG4 chain acts as a flexible spacer, physically separating the relatively bulky fluorophore from the conjugated biomolecule. This separation is critical for preserving the biological activity of the target molecule, such as the binding affinity of an antibody to its antigen or an enzyme to its substrate.
-
Improved Biocompatibility and Pharmacokinetics : PEGylation is a well-established strategy for improving the in vivo stability and circulation half-life of therapeutics. The PEG linker can shield the probe from enzymatic degradation and reduce immunogenicity, making it more suitable for in vivo studies.
-
Enhanced Photophysical Properties : In some contexts, PEGylation can enhance the fluorescence quantum yield of a dye by preventing aggregation-caused quenching and shielding the fluorophore from certain environmental effects.
Data Presentation: Performance and Properties
The following tables summarize the key properties of TAMRA and the comparative advantages imparted by the PEG4 linker.
Table 1: Photophysical Properties of TAMRA-PEG4 Probes
| Property | Value | Notes |
|---|---|---|
| Excitation Maximum (λex) | ~553 - 555 nm | Relatively insensitive to PEGylation. |
| Emission Maximum (λem) | ~575 - 580 nm | Relatively insensitive to PEGylation. |
| Molar Extinction Coefficient (ε) | ~80,000 - 91,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light. |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.5 (conjugated) | Can be enhanced by PEGylation, which reduces aggregation-caused quenching. |
| Linker Length (PEG4) | ~1.4 nm | Provides optimal spatial separation for many applications. |
Table 2: Comparative Advantages of TAMRA Probes With and Without a PEG4 Linker
| Feature | Without PEG4 Linker | With PEG4 Linker |
|---|---|---|
| Solubility in Aqueous Buffers | Low; prone to precipitation, especially at high conjugation ratios. | High; significantly improves water solubility of the probe and conjugate. |
| Aggregation | High tendency to aggregate, causing fluorescence quenching and loss of function. | Low; the hydrophilic PEG chain prevents aggregation. |
| Non-Specific Binding | High; hydrophobic interactions with proteins and membranes cause background signal. | Low; the neutral, hydrophilic linker minimizes non-specific binding. |
| Steric Hindrance | High; the bulky dye can interfere with the function of the labeled biomolecule. | Low; the flexible spacer arm moves the dye away from the active/binding site. |
| In Vivo Performance | Prone to rapid clearance and potential immunogenicity. | Improved pharmacokinetic profile and reduced immunogenicity. |
Key Experimental Workflows and Concepts
Visualizing the logic behind using a PEG4 linker and the workflows for its application is crucial for understanding its practical utility.
Caption: Logical flow of how PEG4 linker properties translate to performance benefits.
Caption: Workflow for labeling proteins with a TAMRA-PEG4-NHS ester probe.
Caption: How the PEG4 linker prevents steric hindrance between a dye and antibody.
Detailed Experimental Protocols
Protocol 1: Covalent Labeling of a Protein with TAMRA-PEG4-NHS Ester
This protocol describes a general method for labeling primary amines (e.g., lysine residues) on a protein with a TAMRA-PEG4-NHS ester.
Materials:
-
Protein of interest (1-10 mg/mL)
-
TAMRA-PEG4-NHS Ester
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-9.0 (must be amine-free).
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification Column: Desalting column (e.g., Sephadex G-25) or dialysis equipment.
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 7.5
Procedure:
-
Protein Preparation:
-
Exchange the protein into the amine-free Reaction Buffer using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL. Higher concentrations can improve labeling efficiency.
-
-
TAMRA-PEG4-NHS Ester Stock Solution Preparation:
-
Allow the vial of TAMRA-PEG4-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mg/mL stock solution in anhydrous DMSO. This solution is susceptible to hydrolysis and should be used promptly.
-
-
Labeling Reaction:
-
Calculate the volume of the dye stock solution needed to achieve the desired dye-to-protein molar ratio. A starting ratio of 5:1 to 10:1 is common, but may require optimization.
-
While gently stirring or vortexing the protein solution, add the dye stock solution dropwise.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
To remove unreacted, hydrolyzed dye, apply the reaction mixture to a desalting column (e.g., G-25) equilibrated with your desired storage buffer (e.g., PBS).
-
The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.
-
Alternatively, purify the conjugate via dialysis against the storage buffer.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for TAMRA).
-
The DOL can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The correction factor (CF) for TAMRA is approximately 0.3.
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x CF)] / ε_protein
-
Dye Concentration (M) = A₅₅₅ / ε_dye (where ε_dye is ~91,000 M⁻¹cm⁻¹)
-
DOL = Dye Concentration / Protein Concentration
-
Protocol 2: Live Cell Labeling with TAMRA-PEG4-DBCO (Copper-Free Click Chemistry)
This protocol is for labeling azide-modified biomolecules on or within living cells using a DBCO-functionalized TAMRA-PEG4 probe.
Materials:
-
Cells metabolically labeled with an azide-derivatized substrate (e.g., ManNAz)
-
TAMRA-PEG4-DBCO
-
DPBS containing 1% Fetal Bovine Serum (FBS)
-
Anhydrous DMSO
-
Fixative (Optional): 4% formaldehyde in DPBS
-
Nuclear Counterstain (Optional): Hoechst 33342
Procedure:
-
Cell Preparation:
-
Culture cells in an appropriate medium containing an azide-derivatized metabolite (e.g., 25-50 µM Ac4ManNAz) for 1-3 days to allow metabolic incorporation.
-
Harvest the cells and wash twice with DPBS containing 1% FBS.
-
-
Probe Preparation:
-
Prepare a 5 mM stock solution of TAMRA-PEG4-DBCO in anhydrous DMSO.
-
-
Live Cell Labeling:
-
Resuspend the azide-modified cells in DPBS with 1% FBS.
-
Add the TAMRA-PEG4-DBCO stock solution to the cell suspension to a final concentration of 5-30 µM.
-
Incubate at room temperature in the dark for 30-60 minutes.
-
-
Wash and Fix:
-
Wash the cells four times with DPBS containing 1% FBS to remove unreacted probe.
-
(Optional) Fix the cells with 4% formaldehyde in DPBS for 20 minutes at room temperature.
-
Wash the fixed cells twice with DPBS.
-
-
Counterstaining and Imaging:
-
(Optional) Counterstain the cell nuclei with Hoechst 33342 for 15 minutes.
-
Wash twice with DPBS.
-
Image the cells using fluorescence microscopy with appropriate filter sets for TAMRA (Ex/Em: ~555/580 nm) and the optional counterstain.
-
Conclusion
The PEG4 linker is not merely a passive spacer but an active functional component that fundamentally enhances the performance of TAMRA probes. By imparting hydrophilicity, flexibility, and biocompatibility, the PEG4 linker directly addresses the inherent limitations of the hydrophobic TAMRA dye. This results in bioconjugates with superior solubility, reduced non-specific binding, and preserved biological function. For researchers in life sciences and drug development, understanding and utilizing TAMRA probes equipped with a PEG4 linker leads to more robust, reliable, and interpretable data in a wide array of applications, from cellular imaging to in vivo diagnostics.
References
TAMRA-PEG4-Alkyne: An In-depth Technical Guide to Fluorescent Labeling of Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAMRA-PEG4-Alkyne is a fluorescent labeling reagent that plays a pivotal role in the precise visualization and tracking of biomolecules. This compound integrates the bright and photostable tetramethylrhodamine (TAMRA) fluorophore with a flexible polyethylene glycol (PEG) spacer and a terminal alkyne group. This unique combination of features makes it an invaluable tool for a wide range of applications in cell biology, proteomics, and drug discovery. The alkyne group allows for highly specific and efficient covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This technical guide provides a comprehensive overview of the properties of this compound, detailed protocols for its use in labeling proteins and nucleic acids, and an example of its application in studying cellular signaling pathways.
Core Properties of this compound
The utility of this compound as a fluorescent probe is defined by its chemical and spectral characteristics. These properties are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₆H₄₁N₃O₈ | [1] |
| Molecular Weight | 643.7 g/mol | [1] |
| Excitation Maximum (λex) | 553 nm | [1] |
| Emission Maximum (λem) | 575 nm | [1] |
| Extinction Coefficient | ~92,000 cm⁻¹M⁻¹ | [2] |
| Appearance | Dark red amorphous solid | |
| Solubility | DMSO, DMF | |
| Storage | -20°C, desiccated and protected from light |
Fluorescent Labeling via Click Chemistry
The primary application of this compound is the fluorescent labeling of biomolecules that have been modified to contain an azide group. The labeling reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" known for its high efficiency, specificity, and biocompatibility.
Chemical Reaction
The alkyne group on this compound reacts with an azide group on a target biomolecule in the presence of a Cu(I) catalyst to form a stable triazole linkage.
References
An In-depth Technical Guide to the Applications of TAMRA-PEG4-Alkyne in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of proteomics, the precise identification and quantification of proteins within complex biological systems are paramount. Chemical probes and reporters play a pivotal role in achieving this, and among them, TAMRA-PEG4-Alkyne has emerged as a versatile and powerful tool. This fluorescent tag, combining the bright photophysical properties of tetramethylrhodamine (TAMRA), a flexible tetraethylene glycol (PEG4) linker, and a reactive alkyne group, enables the sensitive detection and analysis of proteins through a bioorthogonal chemical reaction known as "click chemistry."[1][2]
This technical guide provides a comprehensive overview of the applications of this compound in proteomics, with a focus on its role in activity-based protein profiling (ABPP) and the quantitative analysis of protein dynamics. We will delve into the core principles of its application, present detailed experimental protocols, and summarize key quantitative data. Furthermore, this guide will illustrate the experimental workflows and underlying signaling pathways using clear and concise diagrams.
Core Principles of this compound Application
This compound is primarily utilized as a reporter molecule in a two-step labeling strategy. This approach is designed to overcome the limitations of traditional one-step labeling methods, where bulky fluorescent dyes can sterically hinder the probe's interaction with its target protein or affect its cell permeability.[2]
The workflow typically involves two key stages:
-
Metabolic or Covalent Labeling with an Azide Probe: In the first step, a small, bioorthogonal azide group is introduced into the target proteins. This can be achieved through various methods:
-
Metabolic Labeling: Cells are incubated with a metabolic precursor containing an azide group. For example, an azide-modified amino acid analogue can be incorporated into newly synthesized proteins, or an azide-modified sugar can be integrated into glycoproteins.
-
Activity-Based Probes (ABPs): A reactive probe functionalized with an azide group is designed to covalently bind to the active site of a specific class of enzymes.
-
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": After the azide-tagged proteins are isolated, the alkyne group on the this compound molecule is covalently ligated to the azide group on the target proteins. This reaction is highly specific and efficient, proceeding with high yield under biocompatible conditions.[2] The presence of the TAMRA fluorophore then allows for the sensitive detection and quantification of the labeled proteins.
The PEG4 linker in this compound enhances the solubility and bioavailability of the molecule, while the TAMRA dye itself offers excellent fluorescence properties, with excitation and emission maxima typically around 546 nm and 565 nm, respectively, making it compatible with common fluorescence imaging systems.
Key Applications in Proteomics
The unique properties of this compound make it suitable for a range of applications in proteomics, including:
-
Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemical proteomics strategy used to study the active state of enzymes in complex proteomes. By using an azide-functionalized activity-based probe, researchers can selectively label active enzymes. Subsequent "clicking" with this compound allows for the fluorescent detection and identification of these active enzymes, providing insights into their roles in various physiological and pathological processes.[1]
-
Profiling Post-Translational Modifications (PTMs): this compound can be used to study various PTMs, such as glycosylation. By metabolically labeling cells with an azide-modified sugar, glycoproteins can be tagged and subsequently visualized with the TAMRA probe. This approach enables the identification and quantification of changes in glycosylation patterns associated with different cellular states or diseases.
-
Monitoring Protein Synthesis: By employing azide-modified amino acids in cell culture, newly synthesized proteins can be tagged and then visualized with this compound. This allows for the dynamic monitoring of protein synthesis and turnover rates.
-
Target Identification and Validation: In drug discovery, this compound can be used to identify the protein targets of a drug candidate. If a drug is functionalized with an azide group, it can be used to label its target proteins in a cellular context. Subsequent click chemistry with this compound allows for the visualization and identification of these targets.
Data Presentation: Quantitative Proteomics Data
While many studies utilize this compound for qualitative in-gel fluorescence visualization, its application can be extended to quantitative proteomics through integration with techniques like Tandem Mass Tagging (TMT) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC). These methods allow for the relative quantification of protein abundance between different samples.
The following table represents a hypothetical quantitative dataset from an activity-based protein profiling experiment on serine hydrolases, illustrating the type of data that can be generated. In this hypothetical experiment, a specific cell line was treated with a serine hydrolase inhibitor, and the changes in enzyme activity were profiled using an azide-functionalized probe followed by click chemistry with this compound and quantitative mass spectrometry.
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Change (Inhibitor/Control) | p-value |
| P07824 | FAAH | Fatty-acid amide hydrolase 1 | -2.5 | 0.001 |
| P37837 | MGLL | Monoglyceride lipase | -1.8 | 0.015 |
| Q99685 | ABHD6 | Alpha/beta-hydrolase domain-containing protein 6 | -1.5 | 0.042 |
| P54760 | LYPLA1 | Acyl-protein thioesterase 1 | -0.2 | 0.78 |
| O00743 | PLA2G15 | Lysosomal phospholipase A2 | 1.1 | 0.85 |
This table is a representative example and does not reflect actual experimental data.
Experimental Protocols
Protocol 1: In-gel Fluorescence Detection of Azide-Labeled Proteins
This protocol describes the general procedure for labeling azide-modified proteins in a cell lysate with this compound for visualization on an SDS-PAGE gel.
Materials:
-
Cell lysate containing azide-modified proteins (1 mg/mL total protein concentration)
-
This compound (1 mM stock in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (1.7 mM stock in DMSO/t-butanol 1:4)
-
Copper(II) sulfate (CuSO4) (50 mM stock in water)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
To 50 µL of cell lysate, add the following click chemistry reagents in order, vortexing briefly after each addition:
-
1 µL of this compound (final concentration: 20 µM)
-
1 µL of TCEP (final concentration: 1 mM)
-
3 µL of TBTA (final concentration: 100 µM)
-
1 µL of CuSO4 (final concentration: 1 mM)
-
-
Incubate the reaction mixture at room temperature for 1 hour, protected from light.
-
Quench the reaction by adding 4x SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis according to standard procedures.
-
After electrophoresis, visualize the fluorescently labeled proteins using a gel scanner with appropriate excitation and emission filters for TAMRA (e.g., ~532 nm excitation, ~580 nm emission).
Protocol 2: Activity-Based Protein Profiling (ABPP) of Serine Hydrolases
This protocol outlines a typical workflow for profiling the activity of serine hydrolases using an azide-functionalized fluorophosphonate (FP) probe, followed by click chemistry with this compound.
Materials:
-
Intact cells or cell lysate
-
FP-azide probe (e.g., 10 mM stock in DMSO)
-
This compound (1 mM stock in DMSO)
-
Click chemistry reagents (as in Protocol 1)
-
PBS buffer
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Labeling of Serine Hydrolases:
-
For intact cells: Treat cells with the FP-azide probe at a final concentration of 1-10 µM in culture medium for 1-2 hours.
-
For cell lysate: Incubate the cell lysate (1 mg/mL) with the FP-azide probe at a final concentration of 1 µM for 30 minutes at 37°C.
-
-
Cell Lysis (if starting with intact cells):
-
Wash the cells with cold PBS.
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry Reaction:
-
Perform the click chemistry reaction on the labeled lysate as described in Protocol 1.
-
-
Analysis:
-
Analyze the labeled proteins by in-gel fluorescence scanning as described in Protocol 1.
-
For protein identification, the labeled proteins can be enriched (e.g., using an anti-TAMRA antibody) and subjected to mass spectrometry analysis.
-
Visualizations
Experimental Workflow for Activity-Based Protein Profiling (ABPP)
Caption: Workflow for Activity-Based Protein Profiling using this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Caption: Simplified MAPK signaling cascade, a common target for ABPP studies.
Conclusion
This compound is a highly effective and versatile fluorescent reporter for modern proteomics research. Its application in conjunction with click chemistry enables sensitive and specific detection of proteins that have been tagged with an azide group through metabolic labeling or activity-based probes. This technical guide has provided an overview of the principles, applications, and detailed protocols for using this compound. The ability to integrate this fluorescent labeling strategy with quantitative mass spectrometry techniques opens up new avenues for understanding complex biological processes, from enzyme activity and post-translational modifications to the elucidation of signaling pathways. As proteomics continues to evolve, the use of well-designed chemical tools like this compound will undoubtedly remain crucial for advancing our knowledge of the proteome and its intricate functions.
References
Unveiling Protein-Protein Interactions: A Technical Guide to TAMRA-PEG4-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance of proteins within a cell governs nearly all biological processes. Understanding these protein-protein interactions (PPIs) is paramount for deciphering cellular signaling, elucidating disease mechanisms, and developing novel therapeutics. TAMRA-PEG4-Alkyne has emerged as a powerful and versatile tool in the study of PPIs. This fluorescent probe, featuring a bright and photostable tetramethylrhodamine (TAMRA) dye, a flexible polyethylene glycol (PEG) linker, and a reactive alkyne group, enables precise labeling of proteins for subsequent interaction analysis. This technical guide provides an in-depth overview of the application of this compound in studying PPIs, complete with experimental protocols, quantitative data summaries, and visualizations of relevant workflows and signaling pathways.
Core Concepts: The Power of Click Chemistry and Fluorescence-Based Detection
The utility of this compound in PPI studies lies in the combination of two key technologies: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and fluorescence-based detection methods such as Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET).
Click Chemistry: This bioorthogonal reaction allows for the highly efficient and specific covalent labeling of a protein of interest.[1] A protein is first metabolically or enzymatically engineered to incorporate an azide group. The subsequent "click" reaction with the alkyne group of this compound results in a stable triazole linkage, attaching the fluorescent TAMRA dye to the target protein.[1][2] The reaction is highly specific, rapid, and can be performed in aqueous buffers, making it ideal for biological samples.[3]
Fluorescence Polarization (FP): FP is a solution-based technique that measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[4] A small, TAMRA-labeled protein will tumble rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein partner, the tumbling of the complex slows down, leading to an increase in fluorescence polarization. This change can be used to quantify the binding affinity (Kd) of the interaction.
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). In the context of PPIs, one protein can be labeled with a donor fluorophore and its interacting partner with an acceptor fluorophore (like TAMRA). When the two proteins interact, bringing the fluorophores close together, excitation of the donor will result in energy transfer to the acceptor, leading to acceptor emission. The efficiency of FRET is exquisitely sensitive to the distance between the fluorophores and can be used to monitor dynamic interactions in real-time.
Data Presentation: Quantitative Analysis of Protein-Protein Interactions
The following tables provide examples of the types of quantitative data that can be obtained from PPI studies using this compound.
Table 1: Fluorescence Polarization Assay Data for the Interaction of Protein A and Protein B
| Concentration of Protein B (nM) | Fluorescence Polarization (mP) |
| 0 | 50 ± 3 |
| 10 | 75 ± 4 |
| 25 | 110 ± 5 |
| 50 | 150 ± 6 |
| 100 | 180 ± 7 |
| 250 | 200 ± 8 |
| 500 | 205 ± 8 |
| 1000 | 206 ± 9 |
From this data, a binding curve can be generated to calculate the equilibrium dissociation constant (Kd).
Table 2: FRET Assay Data for the Interaction of Donor-Labeled Protein X and TAMRA-Labeled Protein Y
| Condition | Donor Emission Intensity (a.u.) | Acceptor (TAMRA) Emission Intensity (a.u.) | FRET Efficiency (%) |
| Donor-Protein X alone | 1000 | 50 | 0 |
| Donor-Protein X + Unlabeled Protein Y | 980 | 55 | ~2 |
| Donor-Protein X + TAMRA-Protein Y | 450 | 600 | 55 |
| + Competitive Inhibitor | 850 | 150 | 15 |
Experimental Protocols
Protocol 1: Labeling of an Azide-Modified Protein with this compound via CuAAC Click Chemistry
This protocol outlines the general steps for labeling a protein containing an azide functional group with this compound.
Materials:
-
Azide-modified protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
DMSO
-
Desalting column (e.g., PD-10)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a fresh 500 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 mg/mL) with the this compound stock solution to achieve a 5- to 20-fold molar excess of the alkyne probe.
-
Add the THPTA solution to the reaction mixture to a final concentration of 5 mM.
-
Add the CuSO4 solution to a final concentration of 1 mM.
-
Vortex the mixture gently.
-
-
Initiation of Click Reaction:
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 10 mM.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove excess, unreacted this compound and other reaction components by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for protein concentration) and ~555 nm (for TAMRA concentration).
-
Protocol 2: Fluorescence Polarization Assay for PPI Analysis
This protocol describes a general method for quantifying the interaction between a TAMRA-labeled protein ("tracer") and an unlabeled binding partner.
Materials:
-
TAMRA-labeled protein (tracer)
-
Unlabeled protein of interest
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well black, low-binding microplate
-
Fluorescence plate reader with polarization filters
Procedure:
-
Tracer Dilution:
-
Prepare a series of dilutions of the TAMRA-labeled tracer in the assay buffer. A typical starting concentration is in the low nanomolar range.
-
-
Protein Titration:
-
Prepare a serial dilution of the unlabeled protein of interest in the assay buffer.
-
-
Assay Setup:
-
To the wells of the 384-well plate, add a fixed concentration of the TAMRA-labeled tracer.
-
Add varying concentrations of the unlabeled protein to the wells. Include a control with no unlabeled protein.
-
Bring the final volume in each well to a constant value with the assay buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation (~545 nm) and emission (~575 nm) filters for TAMRA, measuring both parallel and perpendicular fluorescence intensities.
-
-
Data Analysis:
-
Calculate the fluorescence polarization (in millipolarization units, mP).
-
Plot the change in mP as a function of the unlabeled protein concentration.
-
Fit the data to a one-site binding model to determine the equilibrium dissociation constant (Kd).
-
Protocol 3: FRET Assay for Monitoring PPIs
This protocol provides a framework for a FRET-based assay to study the interaction between a donor-labeled protein and a TAMRA-labeled protein.
Materials:
-
Donor-labeled protein (e.g., labeled with a donor fluorophore like fluorescein or a fluorescent protein like GFP)
-
TAMRA-labeled protein (acceptor)
-
Assay buffer
-
Fluorometer or fluorescence plate reader capable of measuring donor and acceptor emission spectra
Procedure:
-
Reagent Preparation:
-
Prepare solutions of the donor-labeled protein and the TAMRA-labeled protein in the assay buffer at known concentrations.
-
-
Assay Setup:
-
In a cuvette or microplate well, add the donor-labeled protein at a fixed concentration.
-
Measure the donor's fluorescence emission spectrum when excited at its excitation maximum.
-
Add an increasing concentration of the TAMRA-labeled protein to the donor protein solution.
-
After each addition, incubate briefly to allow for binding and then measure the fluorescence emission spectrum of the mixture, exciting at the donor's excitation wavelength.
-
-
Control Experiments:
-
Measure the emission spectrum of the TAMRA-labeled protein alone when excited at the donor's excitation wavelength to determine direct acceptor excitation (crosstalk).
-
Measure the emission spectrum of the donor-labeled protein in the presence of an unlabeled version of the acceptor protein to control for non-FRET related changes in donor fluorescence.
-
-
Data Analysis:
-
Correct the FRET signal for donor bleed-through and direct acceptor excitation.
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.
-
Plot the FRET efficiency or the change in acceptor emission as a function of the acceptor protein concentration to determine the binding affinity.
-
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for labeling an azide-modified protein with this compound.
Caption: General workflow for a Fluorescence Polarization-based PPI assay.
Caption: General workflow for a FRET-based PPI assay.
Signaling Pathways
Caption: EGFR signaling pathway illustrating a potential FRET-based PPI study.
Caption: MAPK signaling cascade highlighting a potential FRET study between RAF and MEK.
Conclusion
This compound is a robust and adaptable tool for the investigation of protein-protein interactions. Its compatibility with click chemistry allows for the site-specific labeling of proteins with a bright and photostable fluorophore. The resulting TAMRA-labeled proteins are well-suited for a variety of fluorescence-based PPI analysis techniques, including Fluorescence Polarization and FRET. These methods can provide valuable quantitative data on binding affinities and interaction dynamics. The ability to study these interactions in the context of specific signaling pathways, such as the EGFR and MAPK pathways, underscores the importance of this compound in both basic research and drug discovery. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this powerful chemical probe in their exploration of the intricate world of protein-protein interactions.
References
An In-depth Technical Guide to Bioorthogonal Chemistry with TAMRA-PEG4-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bioorthogonal chemistry, with a specific focus on the application of TAMRA-PEG4-Alkyne. This versatile fluorescent probe enables the specific labeling and visualization of biomolecules in complex biological systems. Here, we present its core properties, detailed experimental protocols for its use in common bioorthogonal reactions, and troubleshooting guidance.
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] These reactions involve pairs of functional groups that are mutually reactive but are inert to the vast array of functionalities present in biological molecules. A cornerstone of bioorthogonal chemistry is the "click chemistry" concept, which describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[2][3]
The most prominent click reaction for bioorthogonal applications is the azide-alkyne cycloaddition. This reaction can be performed in two main modalities:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction utilizes a copper(I) catalyst to form a stable triazole linkage between an azide and a terminal alkyne.[4][5] While powerful for in vitro and cell lysate applications, the cytotoxicity of copper limits its use in live cells.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, SPAAC employs a strained cyclooctyne that reacts spontaneously with an azide. This reaction is ideal for live-cell and in vivo imaging applications.
This compound is a key reagent in this field, combining a bright and photostable fluorophore (TAMRA), a biocompatible and solubility-enhancing polyethylene glycol (PEG) spacer, and a reactive alkyne handle for click chemistry.
Properties of this compound
This compound is a fluorescent probe designed for bioorthogonal labeling. The tetramethylrhodamine (TAMRA) component is a well-established fluorophore with excellent photophysical properties. The PEG4 linker enhances hydrophilicity, which can improve the solubility of the probe and the labeled biomolecules. The terminal alkyne group serves as the reactive handle for conjugation to azide-modified targets via click chemistry.
Quantitative Data for this compound
| Property | Value | References |
| Excitation Maximum (λex) | ~553 nm | |
| Emission Maximum (λem) | ~575 nm | |
| Molar Extinction Coefficient (ε) | ~92,000 M⁻¹cm⁻¹ | |
| Molecular Weight | ~643.7 g/mol | |
| Solubility | DMSO, DMF, Water |
Experimental Protocols
The following protocols provide detailed methodologies for labeling biomolecules with this compound using both CuAAC and SPAAC reactions.
Protocol 1: In Vitro Protein Labeling via CuAAC
This protocol is suitable for labeling azide-modified proteins in a purified solution or in cell lysates.
Materials:
-
Azide-modified protein sample
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Desalting column (e.g., PD-10) for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (e.g., 1-10 µM final concentration) with PBS to the desired final volume.
-
Add this compound to a final concentration of 25-100 µM (a 5-10 fold molar excess over the protein).
-
Add the copper catalyst premix: combine the CuSO₄ and THPTA/TBTA stock solutions in a 1:5 molar ratio and add to the reaction mixture to a final concentration of 1 mM CuSO₄.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the excess unreacted this compound and copper catalyst by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the labeled protein.
-
-
Analysis:
-
Confirm labeling by in-gel fluorescence scanning of an SDS-PAGE gel or by measuring the fluorescence of the purified protein.
-
Protocol 2: Live-Cell Imaging via SPAAC
This protocol involves two stages: metabolic labeling of cellular proteins with an azide-bearing amino acid, followed by the strain-promoted click reaction with a cyclooctyne-modified TAMRA probe. For this protocol, a dibenzocyclooctyne (DBCO) derivative of TAMRA-PEG4 would be used instead of the terminal alkyne.
Materials:
-
Mammalian cells in culture
-
Cell culture medium deficient in the amino acid to be replaced (e.g., methionine-free DMEM)
-
Azide-modified amino acid (e.g., L-azidohomoalanine, AHA)
-
DBCO-PEG4-TAMRA
-
Live-cell imaging buffer (e.g., HBSS)
-
Fixative (e.g., 4% paraformaldehyde in PBS) (optional)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)
-
Nuclear counterstain (e.g., DAPI) (optional)
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the normal growth medium with the amino acid-deficient medium and incubate for 1 hour to deplete the intracellular pool of the natural amino acid.
-
Add the azide-modified amino acid (e.g., 50-100 µM AHA) to the medium and incubate for 4-24 hours to allow for incorporation into newly synthesized proteins.
-
-
Strain-Promoted Click Reaction:
-
Wash the cells twice with warm PBS or live-cell imaging buffer.
-
Prepare a solution of DBCO-PEG4-TAMRA in live-cell imaging buffer at a final concentration of 5-20 µM.
-
Add the DBCO-PEG4-TAMRA solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Imaging:
-
Wash the cells three times with live-cell imaging buffer.
-
Image the live cells using a fluorescence microscope with appropriate filters for TAMRA (e.g., excitation ~555 nm, emission ~580 nm).
-
-
(Optional) Fixation and Counterstaining:
-
After the final wash, cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature.
-
If intracellular targets are to be counterstained, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Add a nuclear counterstain like DAPI, incubate for 5 minutes, wash, and then image.
-
Troubleshooting
A common challenge in fluorescent labeling is non-specific binding, which can lead to high background signal.
Issue: High background fluorescence in negative control samples (cells or proteins not containing the azide modification).
Possible Causes and Solutions:
-
Hydrophobic Interactions: The TAMRA fluorophore is relatively hydrophobic and can non-specifically associate with proteins and membranes.
-
Solution: Include a blocking step with a protein-rich solution like 3% BSA before adding the TAMRA-alkyne. Increase the number and stringency of wash steps after the click reaction. Washing with a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in PBS can help reduce non-specific binding.
-
-
Copper-Dependent Side Reactions (CuAAC): In the presence of a copper catalyst, terminal alkynes can sometimes exhibit side reactions with certain amino acid residues, such as cysteines.
-
Solution: Ensure the use of a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) and minimize side reactions. Optimize the reaction time and concentration of the TAMRA-alkyne to use the minimum amount necessary for efficient labeling.
-
-
Aggregation of the Probe: High concentrations of this compound may lead to the formation of aggregates that can be difficult to wash away.
-
Solution: Ensure the probe is fully dissolved in DMSO before adding it to the aqueous reaction buffer. Titrate the concentration of the probe to find the optimal balance between labeling efficiency and background.
-
Visualizations
Signaling Pathway Diagram
Bioorthogonal labeling can be a powerful tool for studying signaling pathways, such as those initiated by G-protein coupled receptors (GPCRs). By metabolically incorporating an azide-bearing unnatural amino acid into a specific GPCR, its trafficking, localization, and interaction with downstream signaling partners can be tracked using a fluorescent alkyne probe like this compound.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the experimental protocols described above.
CuAAC In Vitro Labeling Workflow
SPAAC Live-Cell Imaging Workflow
References
- 1. lifetein.com [lifetein.com]
- 2. Click chemistry-enabled CRISPR screening reveals GSK3 as a regulator of PLD signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetic code expansion to enable site‐specific bioorthogonal labeling of functional G protein‐coupled receptors in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TAMRA-PEG4-Alkyne Click Chemistry in Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the fluorescent labeling of proteins using TAMRA-PEG4-Alkyne via click chemistry. The protocols cover both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offering flexibility for various experimental needs.
Introduction to Click Chemistry for Protein Labeling
Click chemistry has become an indispensable tool for bioconjugation due to its high efficiency, specificity, and biocompatibility. The azide-alkyne cycloaddition is a prime example of a click reaction, enabling the covalent ligation of an azide-functionalized molecule with an alkyne-functionalized molecule. This reaction is bio-orthogonal, meaning it proceeds with high fidelity in complex biological environments without interfering with native biochemical processes.[1][2]
This compound is a fluorescent probe containing a terminal alkyne group. The tetramethylrhodamine (TAMRA) fluorophore exhibits bright red fluorescence, while the polyethylene glycol (PEG4) linker enhances solubility in aqueous buffers and minimizes steric hindrance. This reagent is ideal for labeling azide-modified proteins, which can be generated through various methods, including metabolic labeling with azide-bearing amino acid analogs or site-specific enzymatic or chemical modification.
Quantitative Data Summary
The following tables provide key quantitative data for this compound and parameters for assessing protein labeling efficiency.
Table 1: Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~553 nm | BroadPharm |
| Emission Maximum (λem) | ~575 nm | BroadPharm |
| Molar Extinction Coefficient (ε) at λmax | ~90,000 M⁻¹cm⁻¹ | [3] |
| Molecular Weight | 643.73 g/mol | MedchemExpress.com |
| Solubility | DMSO, DMF, Water | MedchemExpress.com |
Table 2: Parameters for Calculating Degree of Labeling (DOL)
The degree of labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for ensuring experimental consistency and optimal fluorescence.[4][5]
| Parameter | Description | Formula/Value | Reference |
| Protein Concentration (M) | Molar concentration of the labeled protein. | [Protein] = (A₂₈₀ - (A_max * CF)) / ε_protein | |
| A₂₈₀ | Absorbance of the labeled protein solution at 280 nm. | Measured experimentally | |
| A_max | Absorbance of the labeled protein solution at the dye's maximum absorbance wavelength (~553 nm for TAMRA). | Measured experimentally | |
| CF (Correction Factor) | Correction for the dye's absorbance at 280 nm. For TAMRA, this is approximately 0.3. | CF = A₂₈₀ of free dye / A_max of free dye | |
| ε_protein | Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG). | Protein-specific | |
| Degree of Labeling (DOL) | Average number of dye molecules per protein molecule. | DOL = A_max / (ε_dye * [Protein]) | |
| ε_dye | Molar extinction coefficient of the dye at its A_max (~90,000 M⁻¹cm⁻¹ for TAMRA). | Dye-specific |
An optimal DOL for antibodies typically falls between 2 and 10. Over-labeling can lead to fluorescence quenching and loss of protein function, while under-labeling results in a weak signal.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an azide-modified protein with this compound using a copper(I) catalyst. This method is highly efficient and proceeds rapidly at room temperature.
Materials:
-
Azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate
-
DMSO
-
Deionized water
-
Purification resin (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Dissolve in DMSO to a final concentration of 10 mM.
-
CuSO₄: Dissolve in deionized water to a final concentration of 20 mM.
-
THPTA: Dissolve in deionized water to a final concentration of 100 mM.
-
Sodium Ascorbate: Freshly prepare a 300 mM solution in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution (e.g., 50 µL of a 1-5 mg/mL solution)
-
PBS buffer (e.g., 100 µL)
-
This compound stock solution (e.g., 4 µL for a final concentration of 20 µM, can be optimized between 2-40 µM)
-
-
Vortex briefly to mix.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, premix the CuSO₄ and THPTA solutions. Add 10 µL of 100 mM THPTA solution to the reaction mixture and vortex.
-
Add 10 µL of 20 mM CuSO₄ solution to the reaction mixture and vortex.
-
-
Initiate the Reaction:
-
Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to the reaction mixture to initiate the click reaction.
-
Vortex briefly.
-
-
Incubation:
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes. Longer incubation times may improve labeling efficiency.
-
-
Purification:
-
Remove the unreacted this compound and catalyst components using size-exclusion chromatography or dialysis.
-
-
Quantification:
-
Determine the protein concentration and degree of labeling (DOL) using the formulas provided in Table 2.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method that is ideal for live-cell labeling and applications where copper cytotoxicity is a concern. This protocol assumes the protein has been modified with a strained alkyne (e.g., DBCO, BCN) and will be labeled with a TAMRA-PEG4-Azide.
Materials:
-
Strained alkyne-modified protein in a compatible buffer
-
TAMRA-PEG4-Azide
-
DMSO
-
Purification resin
Procedure:
-
Prepare Stock Solution:
-
TAMRA-PEG4-Azide: Dissolve in DMSO to a final concentration of 10 mM.
-
-
Reaction Setup:
-
To the strained alkyne-modified protein solution, add the TAMRA-PEG4-Azide stock solution to a final concentration of 10-100 µM.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction time will depend on the specific strained alkyne used. Protect the reaction from light.
-
-
Purification:
-
Purify the labeled protein using size-exclusion chromatography or dialysis to remove unreacted dye.
-
-
Quantification:
-
Determine the protein concentration and DOL as described in Protocol 1.
-
Troubleshooting Non-Specific Binding
Non-specific binding of the fluorescent probe can be a challenge in click chemistry labeling. Here are some strategies to minimize it:
-
Optimize Reagent Concentrations: Titrate the concentration of the this compound to find the lowest effective concentration.
-
Include Control Reactions: Always perform a control reaction with a protein that does not contain the azide or alkyne handle to assess the level of non-specific binding.
-
Thorough Purification: Ensure complete removal of unreacted dye and catalyst components after the labeling reaction.
-
Blocking Steps: For cell-based assays, consider pre-clearing lysates with beads to remove endogenously biotinylated proteins if using a biotin-azide for pulldowns.
-
Reagent Ratios: Maintain a significant excess of ascorbate to copper to ensure the copper remains in the catalytically active Cu(I) state and to minimize side reactions.
Visualizations
Click Chemistry Reaction Mechanism
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Experimental Workflow for Metabolic Labeling and Click Chemistry
Caption: Workflow for metabolic labeling of proteins followed by click chemistry.
References
Application Notes and Protocols for TAMRA-PEG4-Alkyne Cell Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the fluorescent labeling of cellular components using TAMRA-PEG4-Alkyne. This method utilizes the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as Click Chemistry, to covalently attach the TAMRA fluorophore to azide-modified biomolecules within cells.[1][2][3][4] This technique is a powerful tool for visualizing and tracking a wide range of biological processes.[1]
Introduction to this compound and Click Chemistry
This compound is a fluorescent probe consisting of a tetramethylrhodamine (TAMRA) dye linked to a terminal alkyne group via a polyethylene glycol (PEG4) spacer. The TAMRA fluorophore is a bright and photostable dye with an excitation maximum of approximately 553 nm and an emission maximum of around 575 nm. The PEG4 spacer enhances the solubility of the molecule in aqueous buffers. The terminal alkyne group is the reactive handle that participates in the Click Chemistry reaction.
Click Chemistry is a bioorthogonal reaction, meaning it occurs with high efficiency and specificity in complex biological environments without interfering with native biochemical processes. The CuAAC reaction forms a stable triazole linkage between the alkyne group on the TAMRA probe and an azide group that has been metabolically incorporated into cellular biomolecules such as proteins, glycans, or nucleic acids.
Principle of the Labeling Strategy
The cell labeling process is a two-step procedure:
-
Metabolic Incorporation of an Azide-Modified Precursor: Cells are first incubated with a metabolic precursor containing an azide group. This precursor is processed by the cell's metabolic machinery and incorporated into newly synthesized biomolecules.
-
Click Chemistry Reaction: After metabolic labeling, the cells are fixed and permeabilized. A "click" reaction cocktail containing this compound, a copper(I) catalyst, and a copper-chelating ligand is then added. The copper(I) catalyzes the cycloaddition between the alkyne on the TAMRA probe and the azide incorporated into the biomolecules, resulting in fluorescently labeled targets.
Materials and Reagents
This compound Properties
| Property | Value |
| Molecular Formula | C₃₆H₄₁N₃O₈ |
| Molecular Weight | 643.73 g/mol |
| Excitation Max. | ~553 nm |
| Emission Max. | ~575 nm |
| Appearance | Dark red amorphous solid |
| Solubility | DMSO, DMF, Water |
| Storage | Store at -20°C, desiccated and protected from light. |
Required Reagents
-
This compound
-
Azide-modified metabolic precursor (e.g., L-azidohomoalanine for protein synthesis, azido sugars for glycan labeling)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 3.7-4% formaldehyde or paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Bovine Serum Albumin (BSA) for blocking
-
Click Reaction Components:
-
Copper(II) sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342) (optional)
-
Antifade mounting medium
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Step 1: Metabolic Labeling of Cells with an Azide Precursor
-
Cell Seeding: Seed cells on a suitable culture vessel (e.g., coverslips in a multi-well plate) and allow them to adhere and grow to the desired confluency.
-
Metabolic Labeling: Remove the normal growth medium and replace it with a medium containing the azide-modified metabolic precursor at a predetermined concentration.
-
Incubation: Incubate the cells for a period sufficient for the incorporation of the azide precursor into the target biomolecules (this can range from a few hours to overnight, depending on the metabolic activity of the cells and the specific precursor).
-
Washing: After incubation, gently wash the cells twice with pre-warmed PBS or cell culture medium to remove any unincorporated azide precursor.
Step 2: Cell Fixation and Permeabilization
-
Fixation: Fix the cells by incubating them with a 3.7-4% formaldehyde solution in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells twice with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating them with a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 10-15 minutes at room temperature. This step is crucial for allowing the click reaction components to enter the cell.
-
Washing: Wash the cells twice with PBS.
Step 3: Click Chemistry Reaction
Note: It is recommended to prepare the click reaction cocktail fresh just before use. The components should be added in the specified order to prevent premature precipitation of copper.
-
Prepare Stock Solutions:
-
This compound: Prepare a 1-10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20-50 mM stock solution in deionized water.
-
Copper(I)-Stabilizing Ligand (e.g., THPTA): Prepare a 50-100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100-300 mM stock solution in deionized water. This solution should be made fresh.
-
-
Prepare the "Click-it" Reaction Cocktail: For a final volume of 500 µL, combine the following in order, vortexing gently after each addition:
-
PBS: 435 µL
-
This compound stock solution: 5 µL (for a final concentration of 10-100 µM)
-
CuSO₄ stock solution: 20 µL (for a final concentration of 1-2 mM)
-
Ligand stock solution: 20 µL (for a final concentration of 2-4 mM)
-
Sodium Ascorbate stock solution: 20 µL (for a final concentration of 4-12 mM)
-
-
Labeling Reaction: Remove the PBS from the cells and add the "Click-it" reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells three times with PBS.
Step 4: Counterstaining and Imaging (Optional)
-
Counterstaining: If desired, counterstain the nuclei by incubating the cells with a solution of DAPI or Hoechst 33342 for 5-15 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate antifade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for TAMRA (Excitation/Emission ~553/575 nm) and the chosen nuclear counterstain.
Visualization of Workflow
Signaling Pathway and Mechanism
The core of this labeling technique is the bioorthogonal Click Chemistry reaction.
Troubleshooting and Considerations
-
High Background/Non-specific Staining: This can be caused by several factors. Ensure thorough washing after each step. Consider optimizing the concentration of the this compound probe; lower concentrations may reduce background. Including a blocking step with BSA after permeabilization can also help. In some cases, non-specific binding of alkyne dyes has been reported; if this persists, a copper-free click chemistry approach with a DBCO-functionalized dye could be an alternative.
-
No or Weak Signal: Ensure that the azide-modified precursor was successfully incorporated by running appropriate controls (e.g., a sample without the azide precursor). Verify the activity of the click reaction components, especially the sodium ascorbate, which should be prepared fresh. Ensure that the cells were adequately permeabilized.
-
Cell Viability and Cytotoxicity: The fixation and permeabilization steps, as well as the copper catalyst, can be cytotoxic. It is advisable to perform cell viability assays (e.g., MTT or Trypan Blue exclusion assays) to assess the impact of the labeling protocol on the cells, especially if downstream functional assays are planned. While TAMRA alkyne is reported to have minimal cytotoxicity, the overall process should be evaluated.
Quantitative Data Summary
| Reagent | Stock Concentration | Final Concentration | Incubation Time | Temperature |
| Azide-Metabolic Precursor | Varies | Varies | 1-24 hours | 37°C |
| Fixative (Formaldehyde) | 16% | 3.7-4% | 15-20 min | Room Temp |
| Permeabilization (Triton X-100) | 10% | 0.1-0.5% | 10-15 min | Room Temp |
| This compound | 1-10 mM in DMSO | 10-100 µM | 30-60 min | Room Temp |
| Copper(II) Sulfate | 20-50 mM in H₂O | 1-2 mM | 30-60 min | Room Temp |
| Ligand (e.g., THPTA) | 50-100 mM in H₂O | 2-4 mM | 30-60 min | Room Temp |
| Sodium Ascorbate | 100-300 mM in H₂O | 4-12 mM | 30-60 min | Room Temp |
| Nuclear Counterstain | Varies | Varies | 5-15 min | Room Temp |
Disclaimer: These protocols and application notes are intended for research use only. Optimization may be necessary for specific applications and cell types. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for In-Gel Fluorescence Detection with TAMRA-PEG4-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the sensitive and specific detection of azide-modified biomolecules in polyacrylamide gels using TAMRA-PEG4-Alkyne. This method leverages the highly efficient and bioorthogonal copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry reaction to covalently label target molecules with the fluorescent TAMRA probe. The inclusion of a PEG4 linker enhances the solubility and accessibility of the dye. This technique is a powerful tool for a variety of applications, including proteomics, the study of post-translational modifications, and monitoring protein synthesis.
Introduction
In-gel fluorescence detection offers a significant improvement over traditional staining methods, providing a wider dynamic range, higher sensitivity, and compatibility with downstream applications such as mass spectrometry. The use of click chemistry with fluorescent probes like this compound allows for the specific detection of biomolecules that have been metabolically, enzymatically, or chemically tagged with an azide group.[1][2] This two-step labeling strategy ensures that only the molecules of interest are visualized, reducing background and increasing the signal-to-noise ratio.[3]
TAMRA (tetramethylrhodamine) is a bright and photostable fluorophore with excitation and emission maxima of approximately 553 nm and 575 nm, respectively, making it compatible with a wide range of fluorescence imaging systems. The PEG4 linker is a hydrophilic spacer that helps to prevent aggregation and improves the bioavailability of the labeling reagent.
Principle of the Method
The in-gel fluorescence detection method using this compound is a two-step process:
-
Incorporation of an Azide Handle: An azide group is introduced into the target biomolecule. This can be achieved through various methods, including:
-
Metabolic Labeling: Cells are cultured with an azide-containing analog of a natural building block, such as an amino acid (e.g., azidohomoalanine, AHA, to label newly synthesized proteins) or a sugar (e.g., N-azidoacetylgalactosamine, GalNAz, to label glycoproteins).
-
Enzymatic Labeling: An enzyme is used to attach an azide-containing substrate to the target molecule.
-
Chemical Labeling: The biomolecule of interest is chemically modified with an azide-containing reagent.
-
-
Click Chemistry Reaction: The azide-labeled biomolecules are then reacted with this compound via a copper(I)-catalyzed click reaction. This results in the formation of a stable triazole linkage and the covalent attachment of the TAMRA fluorophore to the target molecule. The fluorescently labeled molecules can then be separated by gel electrophoresis and visualized using a fluorescence imager.
Signaling Pathway Diagram
Caption: Workflow for labeling and detection of proteins using this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for in-gel fluorescence detection.
Data Presentation
The following table provides a template for presenting quantitative data from in-gel fluorescence experiments. Actual values will vary depending on the experimental setup.
| Sample ID | Protein Concentration (µg/µL) | Treatment | Replicate | Fluorescence Intensity (Arbitrary Units) | Normalized Fluorescence |
| Control_1 | 2.0 | Vehicle | 1 | 1500 | 1.00 |
| Control_2 | 2.0 | Vehicle | 2 | 1650 | 1.10 |
| Control_3 | 2.0 | Vehicle | 3 | 1480 | 0.99 |
| TreatmentA_1 | 2.0 | Compound A | 1 | 4500 | 3.00 |
| TreatmentA_2 | 2.0 | Compound A | 2 | 4800 | 3.20 |
| TreatmentA_3 | 2.0 | Compound A | 3 | 4650 | 3.10 |
| TreatmentB_1 | 2.0 | Compound B | 1 | 2200 | 1.47 |
| TreatmentB_2 | 2.0 | Compound B | 2 | 2350 | 1.57 |
| TreatmentB_3 | 2.0 | Compound B | 3 | 2180 | 1.45 |
Note on Quantitative Analysis: The linearity of the fluorescent signal with respect to protein amount should be established for accurate quantification.[4] A dilution series of a labeled protein standard can be used to generate a standard curve. The fluorescence intensity of the bands of interest can then be quantified using appropriate software and normalized to a loading control.
Experimental Protocols
Materials and Reagents:
-
This compound
-
Azide-modified protein sample (from metabolically, enzymatically, or chemically labeled cells/lysate)
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE reagents and equipment
-
Fluorescence gel imager
Stock Solution Preparation:
-
This compound (10 mM): Dissolve the appropriate amount in anhydrous DMSO. Store at -20°C, protected from light.
-
Copper(II) Sulfate (50 mM): Dissolve 12.5 mg of CuSO₄·5H₂O in 1 mL of deionized water. Store at room temperature.
-
TBTA (2 mM): Dissolve 10.6 mg of TBTA in 10 mL of a 1:4 (v/v) mixture of DMSO and t-butanol. Store at -20°C in single-use aliquots.
-
TCEP (50 mM): Dissolve 14.3 mg of TCEP in 1 mL of deionized water. Prepare fresh before use. Alternatively, a 100 mM solution of sodium ascorbate in water can be used.
Protocol for In-Gel Fluorescence Detection:
-
Sample Preparation:
-
Thaw the azide-modified protein lysate on ice. The protein concentration should be between 1-5 mg/mL.
-
For a typical reaction, use 50 µL of protein lysate.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in the specified order:
-
50 µL of azide-modified protein lysate
-
90 µL of PBS
-
20 µL of 2.5 mM this compound in DMSO
-
10 µL of 2 mM TBTA solution. Vortex briefly.
-
10 µL of 50 mM CuSO₄ solution. Vortex briefly.
-
10 µL of 50 mM TCEP solution (or 100 mM sodium ascorbate). Vortex briefly to initiate the reaction.
-
-
Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
-
Protein Precipitation (Optional but Recommended):
-
Add 4 volumes of cold acetone to the reaction mixture.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 200 µL of cold methanol and centrifuge again.
-
Air-dry the pellet for 5-10 minutes.
-
-
SDS-PAGE and In-Gel Fluorescence Imaging:
-
Resuspend the protein pellet in an appropriate volume of 1X SDS-PAGE sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis according to standard procedures.
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash the gel in deionized water for 5-10 minutes.
-
Scan the gel using a fluorescence imager with excitation and emission wavelengths appropriate for TAMRA (e.g., Excitation: ~550 nm, Emission: ~580 nm).
-
-
Total Protein Staining (Optional):
-
After fluorescence imaging, the same gel can be stained with Coomassie Brilliant Blue or a total protein stain to visualize the total protein loading and serve as a loading control.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak fluorescent signal | Inefficient metabolic/enzymatic labeling with the azide analog. | Optimize the concentration of the azide analog and the incubation time. Ensure cells are in an active metabolic state. |
| Incomplete click reaction. | Use freshly prepared reducing agent (TCEP or sodium ascorbate). Ensure the final concentrations of all reaction components are correct. The order of addition of reagents is critical. | |
| Insufficient amount of labeled protein. | Increase the amount of protein lysate used in the click reaction. | |
| Incorrect fluorescence imaging settings. | Use the correct excitation and emission filters for TAMRA. | |
| High background fluorescence | Unreacted this compound. | Perform the optional protein precipitation step to remove excess dye. Increase the number and duration of the post-electrophoresis gel washes. |
| Non-specific binding of the alkyne probe. | Some non-specific binding of alkyne dyes to proteins can occur. Ensure proper controls (e.g., a sample without the azide analog) are included to assess background levels. | |
| Smeared fluorescent bands | Protein degradation. | Keep samples on ice and use protease inhibitors during cell lysis and sample preparation. The use of a copper-chelating ligand like TBTA can help minimize copper-mediated protein damage. |
| Protein aggregation. | Ensure complete solubilization of the protein pellet in the SDS-PAGE sample buffer. |
Conclusion
The in-gel fluorescence detection method using this compound provides a robust and sensitive platform for the specific visualization of azide-modified biomolecules. The detailed protocols and troubleshooting guide provided herein should enable researchers to successfully implement this powerful technique in their studies. The ability to specifically label and quantify proteins of interest within a complex proteome makes this a valuable tool for a wide range of applications in modern biological and biomedical research.
References
- 1. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Azide-Modified Proteins with TAMRA-PEG4-Alkyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of azide-modified proteins with TAMRA-PEG4-Alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This method offers high specificity and efficiency for attaching the TAMRA fluorophore to proteins for various downstream applications, including fluorescence microscopy, flow cytometry, and Western blotting.[1][2][3][4]
The CuAAC reaction forms a stable triazole linkage between the azide-modified protein and the alkyne group of the this compound probe.[4] The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. A copper-chelating ligand, such as THPTA, is often included to stabilize the copper(I) ion, enhance reaction efficiency, and protect the protein from oxidative damage.
Quantitative Data Summary
The efficiency of the labeling reaction can be influenced by several factors, including the concentrations of the reactants, temperature, and incubation time. The following table summarizes typical reactant concentrations and conditions for successful labeling.
| Parameter | Recommended Range | Notes |
| Azide-Modified Protein | 1-10 µM | Higher concentrations can improve reaction kinetics. |
| This compound | 10-100 µM (10-20 fold molar excess over protein) | A molar excess of the alkyne probe drives the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 50-250 µM | The catalyst for the reaction. |
| Copper Ligand (e.g., THPTA) | 250 µM - 1.25 mM (5-fold molar excess over CuSO₄) | Stabilizes Cu(I) and accelerates the reaction. |
| Reducing Agent (e.g., Sodium Ascorbate) | 1-5 mM | Freshly prepared solution is crucial for efficient reduction of Cu(II) to Cu(I). |
| Reaction Buffer | Phosphate-buffered saline (PBS) or Tris buffer, pH 7.0-8.0 | Avoid buffers containing chelating agents like EDTA. |
| Incubation Temperature | Room temperature (20-25°C) | |
| Incubation Time | 1-4 hours | Reaction progress can be monitored and optimized. |
| Labeling Efficiency | >90% | Highly dependent on the specific protein and reaction conditions. |
Experimental Protocols
Materials and Reagents
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Sodium L-ascorbate
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein purification tools (e.g., dialysis, size-exclusion chromatography columns)
-
Microcentrifuge tubes
Preparation of Stock Solutions
-
Azide-Modified Protein: Prepare a solution of the azide-modified protein at a concentration of 1-10 mg/mL in PBS.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO. Store protected from light.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use. This solution is prone to oxidation.
Labeling Protocol
This protocol is for a final reaction volume of 100 µL. The reaction can be scaled up or down as needed.
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add the this compound stock solution to achieve the desired final concentration (e.g., a 10-fold molar excess over the protein).
-
Add the THPTA ligand stock solution to a final concentration of 500 µM.
-
Add the CuSO₄ stock solution to a final concentration of 100 µM.
-
Vortex the mixture gently.
-
To initiate the reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 2 mM.
-
Vortex the reaction mixture gently again.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. Gentle mixing during incubation is recommended.
-
After the incubation, the labeled protein can be purified from excess reagents using methods such as dialysis, size-exclusion chromatography, or protein precipitation.
Analysis of Labeling
The success of the labeling reaction can be assessed by methods such as:
-
SDS-PAGE with in-gel fluorescence scanning: Labeled proteins will show a fluorescent band corresponding to their molecular weight.
-
Spectrophotometry: The degree of labeling can be estimated by measuring the absorbance of the protein (at 280 nm) and the TAMRA dye (at ~555 nm).
-
Mass Spectrometry: To confirm the covalent modification of the protein.
Diagrams
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Caption: Experimental Workflow for Protein Labeling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive sodium ascorbate | Always use a freshly prepared solution of sodium ascorbate. |
| Suboptimal reagent concentrations | Titrate the concentrations of this compound, CuSO₄, and THPTA to find the optimal ratio for your specific protein. | |
| Presence of chelating agents in the buffer | Ensure the protein buffer does not contain EDTA or other copper chelators. Perform a buffer exchange if necessary. | |
| Non-specific Protein Labeling | High concentration of alkyne-dye | Reduce the molar excess of this compound. |
| Protein aggregation | Ensure the protein is properly folded and soluble in the reaction buffer. Consider adding a non-ionic detergent (e.g., 0.1% Tween-20). | |
| Protein Precipitation | High concentration of DMSO | Keep the final DMSO concentration in the reaction mixture below 10%. |
| Protein instability under reaction conditions | Optimize pH and buffer components. Reduce incubation time if possible. |
References
- 1. interchim.fr [interchim.fr]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for TAMRA-PEG4-Alkyne in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live-cell imaging is a powerful technique for visualizing dynamic cellular processes in real-time. The choice of a fluorescent probe is critical for the success of these experiments, demanding high brightness, photostability, and minimal cellular perturbation. Tetramethylrhodamine (TAMRA) is a bright, orange-red fluorescent dye that has become a versatile tool for labeling a wide array of biomolecules for live-cell imaging applications.[1] The TAMRA-PEG4-Alkyne derivative allows for its covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[2] This specific and efficient bioorthogonal reaction enables the precise labeling of target molecules within the complex environment of a living cell.[3]
These application notes provide a comprehensive guide to using this compound for live-cell imaging, including its properties, detailed experimental protocols, and data presentation for researchers, scientists, and drug development professionals.
Properties of this compound
This compound is a derivative of the TAMRA dye, featuring a tetraethylene glycol (PEG4) linker and a terminal alkyne group. The PEG linker enhances the solubility and biocompatibility of the molecule. The alkyne group allows for its specific reaction with azide-containing molecules.[2] TAMRA exhibits favorable photophysical properties for live-cell imaging, including strong absorption and emission in the orange-red region of the spectrum, which helps to minimize interference from cellular autofluorescence.[1]
Photophysical and Chemical Properties
The key properties of this compound and the parent TAMRA dye are summarized in the table below, providing a consolidated reference for experimental design.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~546 - 555 nm | Varies slightly with solvent and conjugation. |
| Emission Maximum (λem) | ~565 - 580 nm | Varies slightly with solvent and conjugation. |
| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | Indicates high efficiency of light absorption. |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.5 | pH-dependent, optimal in neutral to slightly acidic conditions. |
| Molecular Weight | 643.73 g/mol | |
| Solubility | Soluble in DMSO, DMF, Methanol, Water | The PEG4 linker improves aqueous solubility. |
| Photostability | Good | TAMRA is known for its resistance to photobleaching. |
| Reactive Group | Terminal Alkyne | For copper-catalyzed or copper-free click chemistry. |
Comparison with Other Common Fluorophores
To aid in the selection of the most appropriate fluorophore for a given application, the following table provides a comparison of the key photophysical properties of TAMRA with other commonly used fluorescent dyes in live-cell imaging.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness¹ | Photostability² |
| TAMRA | ~555 | ~580 | ~92,000 | ~0.3 | +++ | +++ |
| Alexa Fluor 488 | ~495 | ~519 | ~71,000 | ~0.92 | ++++ | +++ |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | ~0.1 | +++ | ++++ |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | +++ | ++ |
| mCherry | ~587 | ~610 | ~72,000 | ~0.22 | ++ | +++ |
¹Relative brightness is a product of the molar extinction coefficient and quantum yield. ²Photostability is a qualitative measure of the dye's resistance to photobleaching under typical imaging conditions.
Experimental Protocols
The following protocols describe the metabolic labeling of cellular components with an azide-modified precursor, followed by the covalent attachment of this compound via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for live-cell imaging.
Visualizing Newly Synthesized Proteins
This protocol details the labeling and visualization of newly synthesized proteins in live cells using an azide-modified amino acid analog, followed by click chemistry with this compound.
-
Live cells (e.g., HeLa, U2OS) cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-Azidohomoalanine (AHA)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Phosphate-Buffered Saline (PBS)
-
Confocal microscope with appropriate filter sets for TAMRA
-
Metabolic Labeling with Azide-Modified Amino Acid:
-
Culture cells to the desired confluency.
-
Remove the complete culture medium and wash the cells once with warm PBS.
-
Replace the medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.
-
Replace the medium with methionine-free medium supplemented with an optimized concentration of L-azidohomoalanine (AHA) (e.g., 25-50 µM).
-
Incubate the cells for 1-4 hours to allow for the incorporation of AHA into newly synthesized proteins.
-
-
Preparation of Click Chemistry Reagents:
-
Prepare stock solutions:
-
This compound: 10 mM in DMSO
-
CuSO₄: 20 mM in water
-
THPTA: 100 mM in water
-
Sodium Ascorbate: 300 mM in water (prepare fresh)
-
-
-
Live-Cell Click Reaction:
-
Wash the cells three times with warm PBS to remove unincorporated AHA.
-
Prepare the click reaction cocktail immediately before use. For a final volume of 1 mL, add the reagents in the following order to the cell culture medium (serum-free is recommended):
-
1 µL of 10 mM this compound (final concentration: 10 µM)
-
10 µL of 100 mM THPTA (final concentration: 1 mM)
-
10 µL of 20 mM CuSO₄ (final concentration: 200 µM)
-
-
Mix gently.
-
To initiate the reaction, add 10 µL of 300 mM sodium ascorbate (final concentration: 3 mM).
-
Incubate the cells with the click reaction cocktail for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Remove the click reaction cocktail and wash the cells three times with warm PBS.
-
Add fresh, pre-warmed complete cell culture medium to the cells.
-
Image the cells using a confocal microscope with an appropriate laser line for TAMRA excitation (e.g., 561 nm) and collect the emission between approximately 570-620 nm.
-
Visualizing Glycans in Live Cells
This protocol describes the labeling of cellular glycans using an azide-modified sugar and subsequent detection with this compound.
-
Live cells cultured on glass-bottom dishes
-
Complete cell culture medium
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac₄ManNAz)
-
This compound
-
Click chemistry reagents (as listed above)
-
PBS
-
Confocal microscope
-
Metabolic Labeling with Azide-Modified Sugar:
-
Culture cells in complete medium supplemented with an optimized concentration of the azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days.
-
-
Live-Cell Click Reaction:
-
Follow the same procedure for the click reaction as described in the protein labeling protocol (steps 2 and 3).
-
-
Washing and Imaging:
-
Follow the same washing and imaging procedure as described in the protein labeling protocol (step 4).
-
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the use of this compound in live-cell imaging.
| Parameter | Value/Range | Notes and Considerations |
| Optimal Probe Concentration | 5-30 µM | Concentration should be optimized for each cell type and application to maximize signal and minimize background. |
| Incubation Time (Click Reaction) | 15-60 minutes | Shorter incubation times are preferred to minimize copper-induced cytotoxicity. |
| Signal-to-Noise Ratio (SNR) | Moderate to High | Can be optimized by adjusting probe concentration, washing steps, and imaging parameters. |
| Copper Catalyst Toxicity | A known issue in live-cell CuAAC. | The use of copper-chelating ligands like THPTA is crucial to reduce cytotoxicity. Copper-free click chemistry is an alternative. |
Mandatory Visualizations
Experimental Workflow for Live-Cell Labeling
Caption: Workflow for live-cell labeling using this compound.
Principle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The principle of CuAAC "click chemistry" reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | - Incomplete removal of unbound this compound.- Non-specific binding of the probe.- High concentration of the probe. | - Increase the number and duration of washing steps.- Reduce the concentration of this compound.- Include a serum-free medium during the click reaction. |
| Low or No Signal | - Inefficient metabolic labeling.- Inactive click chemistry reagents.- Low expression of the target biomolecule.- Photobleaching. | - Optimize the concentration and incubation time for the azide precursor.- Prepare fresh sodium ascorbate solution for each experiment.- Ensure the activity of the copper catalyst.- Use an antifade mounting medium if imaging fixed cells post-labeling. |
| Cell Death or Stress | - Copper toxicity.- High concentration of DMSO (from probe stock). | - Use a copper-chelating ligand like THPTA.- Minimize the incubation time for the click reaction.- Consider using copper-free click chemistry with a cyclooctyne-modified dye.- Ensure the final DMSO concentration is below 0.5%. |
References
Application Notes and Protocols for Copper-Catalyzed Click Reaction with TAMRA-PEG4-Alkyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful conjugation of azide-modified molecules with TAMRA-PEG4-Alkyne using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This protocol is designed for robust and efficient fluorescent labeling of a wide range of biomolecules, including proteins, peptides, and nucleic acids, for downstream applications in imaging and diagnostics.[1][2]
The CuAAC reaction facilitates the formation of a stable triazole linkage between a terminal alkyne (present on the this compound) and an azide group on the target molecule.[1][2][3] This reaction is highly specific, efficient, and biocompatible, making it a powerful tool in bioconjugation. The inclusion of a polyethylene glycol (PEG) linker enhances the hydrophilicity of the TAMRA dye, which can improve the solubility and reduce aggregation of the labeled molecule.
Key Reagents and Their Properties
A clear understanding of the components involved is crucial for a successful click reaction. The following table summarizes the key characteristics of the reagents.
| Reagent | Formula | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Key Features |
| This compound | C₃₆H₄₁N₃O₈ | 643.73 | 553 | 575 | Red-fluorescent dye with a PEG4 linker and a terminal alkyne for click chemistry. |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | CuSO₄·5H₂O | 249.68 | N/A | N/A | Source of the copper catalyst. |
| Sodium Ascorbate | C₆H₇NaO₆ | 198.11 | N/A | N/A | Reducing agent to generate the active Cu(I) catalyst from Cu(II). |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | C₂₁H₃₆N₁₀O₃ | 488.58 | N/A | N/A | Water-soluble ligand that stabilizes the Cu(I) catalyst, enhances reaction rate, and protects biomolecules from oxidative damage. |
Experimental Workflow
The overall experimental workflow for the copper-catalyzed click reaction with this compound is depicted below.
Detailed Experimental Protocol
This protocol provides a general guideline for the labeling of an azide-modified protein. The concentrations and volumes may need to be optimized for different biomolecules.
Materials:
-
This compound
-
Azide-modified molecule (e.g., protein, peptide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
THPTA Ligand
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ultrapure Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification system (e.g., RP-HPLC with a C18 column, size-exclusion chromatography)
Stock Solutions:
-
This compound (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO. Store at -20°C, protected from light and moisture.
-
Azide-Modified Molecule (1-10 mM): Prepare a stock solution of your azide-containing molecule in a suitable buffer (e.g., PBS).
-
Copper(II) Sulfate (20 mM): Dissolve CuSO₄·5H₂O in ultrapure water.
-
Sodium Ascorbate (300 mM): Prepare this solution fresh in ultrapure water immediately before use.
-
THPTA Ligand (100 mM): Dissolve THPTA in ultrapure water.
Reaction Procedure:
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Azide-modified molecule solution (to a final concentration of 100-200 µM)
-
PBS buffer (to adjust the final volume)
-
This compound stock solution (to a final concentration of 200-400 µM; typically 2-4 fold molar excess over the azide-molecule)
-
THPTA stock solution (to a final concentration of 1 mM)
-
Copper(II) Sulfate stock solution (to a final concentration of 200 µM)
-
-
Vortex the mixture gently.
-
To initiate the click reaction, add the freshly prepared Sodium Ascorbate stock solution to a final concentration of 3 mM.
-
Vortex the reaction mixture thoroughly but gently.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
Purification of the Labeled Product
Proper purification is essential to remove unreacted this compound and other reaction components.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the recommended method for purifying labeled peptides and small molecules. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically used.
-
Size-Exclusion Chromatography (Gel Filtration): Effective for separating larger labeled biomolecules (e.g., proteins) from smaller, unreacted dye molecules.
-
Dialysis or Spin Filtration: Suitable for removing free dye from large proteins. Ensure the molecular weight cut-off (MWCO) of the membrane is appropriate to retain the labeled protein while allowing the free dye to pass through.
Analysis of the Labeled Product
The success of the labeling reaction can be confirmed by various analytical techniques:
-
SDS-PAGE with In-Gel Fluorescence: For labeled proteins, SDS-PAGE can be used to visualize the fluorescently labeled product. The free dye will migrate at the dye front.
-
Mass Spectrometry: To confirm the covalent modification and determine the labeling efficiency.
-
UV-Vis Spectroscopy: To quantify the degree of labeling by measuring the absorbance of the protein and the TAMRA dye.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal reaction conditions (pH, temperature, time). | Ensure the pH is between 7 and 8. Incubate for a longer duration or at a slightly elevated temperature (e.g., 37°C) if the biomolecule is stable. |
| Inactive TAMRA reagent. | Prepare the dye solution immediately before use and store it properly. | |
| Insufficient molar excess of the TAMRA dye. | Increase the molar ratio of this compound to the azide-molecule. | |
| Non-specific Binding of Labeled Molecule | Hydrophobic interactions of the TAMRA dye. | Include a small amount of a non-ionic detergent (e.g., 0.1% Tween-20) in the purification buffers. |
| Precipitation of Labeled Molecule | Aggregation due to the hydrophobicity of the TAMRA dye. | Perform purification in the presence of a non-ionic detergent or a small amount of organic solvent like DMSO. |
| Over-labeling of the target molecule. | Reduce the molar ratio of the TAMRA dye in the reaction. |
Reaction Mechanism
The copper-catalyzed click reaction proceeds through a cycloaddition mechanism.
References
Application Notes and Protocols for Glycoprotein Labeling using TAMRA-PEG4-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that profoundly influences protein function, localization, and stability. The study of glycoproteins is paramount in understanding various biological processes and is integral to drug development and biomarker discovery. Metabolic glycoengineering, coupled with bioorthogonal click chemistry, offers a powerful and versatile method for the fluorescent labeling and visualization of glycoproteins in living cells and other biological systems.
This application note details a two-step method for labeling glycoproteins. First, cells are metabolically labeled with an azido-sugar, which is incorporated into the glycan structures of glycoproteins by the cellular machinery. Second, the incorporated azide serves as a bioorthogonal handle for covalent ligation with the fluorescent probe TAMRA-PEG4-Alkyne via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] The TAMRA (tetramethylrhodamine) fluorophore provides a bright and photostable red-orange fluorescent signal, while the PEG4 (polyethylene glycol) linker enhances the solubility and accessibility of the probe.
Principle of the Method
The labeling strategy is based on two key steps:
-
Metabolic Incorporation of an Azido Sugar: Cells are cultured in the presence of a peracetylated azido sugar derivative, such as tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz), tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz), or tetraacetylated N-azidoacetylglucosamine (Ac4GlcNAz).[1] The acetyl groups enhance cell permeability. Once inside the cell, native esterases remove the acetyl groups, and the azido sugar is metabolized and incorporated into nascent glycans on glycoproteins.[1]
-
Copper-Catalyzed Click Chemistry: The azide-modified glycoproteins are then detected by a chemoselective ligation reaction with this compound. This reaction, a copper(I)-catalyzed [3+2] cycloaddition, forms a stable triazole linkage between the azide on the glycoprotein and the terminal alkyne of the TAMRA probe.[3] This results in the covalent attachment of the fluorescent dye to the glycoprotein of interest, enabling downstream visualization and analysis.
Core Applications
-
Visualization of Glycans: Enables the spatial and temporal tracking of glycoproteins in living or fixed cells using fluorescence microscopy.
-
Quantification of Glycosylation: Flow cytometry can be employed to quantify the overall level of glycosylation on the cell surface.
-
Glycoprotein Profiling: Labeled glycoproteins can be separated by polyacrylamide gel electrophoresis (PAGE) and visualized in-gel to assess changes in glycoprotein expression.
-
Biomarker Discovery: This method can be applied to identify changes in glycosylation patterns associated with disease states or drug treatment.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Reagent | Cell Type | Recommended Concentration | Incubation Time | Notes |
| Metabolic Labeling | ||||
| Ac4ManNAz | Various | 25-50 µM | 24-72 hours | For labeling sialic acid-containing glycoproteins. |
| Ac4GalNAz | Various | 25-50 µM | 24-72 hours | For labeling O-linked glycoproteins. |
| Ac4GlcNAz | Various | 25-50 µM | 24-72 hours | For labeling O-GlcNAc modified proteins. |
| Click Chemistry Reaction | ||||
| This compound | N/A | 1-10 µM | 30-60 minutes | Higher concentrations may increase background. |
| Copper(II) Sulfate (CuSO4) | N/A | 50-100 µM | 30-60 minutes | |
| Copper Ligand (e.g., THPTA) | N/A | 250-500 µM | 30-60 minutes | A 5:1 ligand to copper ratio is often recommended. |
| Reducing Agent (e.g., Sodium Ascorbate) | N/A | 1-2.5 mM | 30-60 minutes | Should be prepared fresh. |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| No or Weak Fluorescent Signal | Inefficient metabolic labeling. | Increase the concentration of the azido sugar or the incubation time. Ensure cell viability. |
| Incomplete click reaction. | Prepare fresh sodium ascorbate solution. Degas solutions to remove oxygen. Optimize the concentrations of copper, ligand, and this compound. | |
| Insufficient protein concentration. | Ensure adequate protein concentration in cell lysates. | |
| High Background Fluorescence | Excess this compound. | Decrease the concentration of the fluorescent probe. Increase the number of wash steps after the click reaction. |
| Non-specific binding of the probe. | Include a quenching step after the reaction. Use a copper-chelating ligand to minimize non-specific copper-mediated effects. | |
| Cell autofluorescence. | Image cells using appropriate filter sets to minimize autofluorescence. Include a negative control (cells not treated with azido sugar). |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Azido Sugars
-
Cell Culture: Plate cells on a suitable culture vessel (e.g., coverslips for microscopy or multi-well plates for flow cytometry) and allow them to adhere overnight.
-
Preparation of Azido Sugar Stock Solution: Dissolve the desired peracetylated azido sugar (e.g., Ac4ManNAz) in sterile DMSO to create a 10 mM stock solution.
-
Metabolic Labeling: Add the azido sugar stock solution to the cell culture medium to achieve the desired final concentration (e.g., 25 µM).
-
Incubation: Incubate the cells for 24-72 hours under standard culture conditions to allow for the incorporation of the azido sugar into glycoproteins.
-
Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated azido sugar.
Protocol 2: Fluorescent Labeling of Glycoproteins using Click Chemistry
For Fixed and Permeabilized Cells (Microscopy):
-
Fixation: Fix the metabolically labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Click Reaction Cocktail Preparation: Prepare a fresh click chemistry reaction cocktail. For a 100 µL reaction, mix the following in order:
-
PBS (to final volume)
-
This compound (from a 1 mM stock in DMSO) to a final concentration of 5 µM.
-
Copper(II) Sulfate (from a 10 mM stock in water) to a final concentration of 100 µM.
-
THPTA (from a 5 mM stock in water) to a final concentration of 500 µM.
-
Sodium Ascorbate (from a 100 mM stock in water, prepared fresh) to a final concentration of 2.5 mM.
-
-
Labeling: Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Staining and Mounting: Counterstain the nuclei with DAPI, if desired. Wash the cells twice with PBS and mount the coverslips onto microscope slides with an appropriate mounting medium.
For Cell Lysates (Gel Analysis):
-
Cell Lysis: Lyse the metabolically labeled cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.
-
Click Reaction: In a microcentrifuge tube, add 50 µg of protein lysate. Adjust the volume with PBS. Add the components of the click reaction cocktail as described above.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Sample Preparation for PAGE: Add SDS-PAGE sample buffer to the reaction mixture, heat at 95°C for 5 minutes, and load onto a polyacrylamide gel.
-
Gel Imaging: After electrophoresis, visualize the fluorescently labeled glycoproteins using a gel imager with appropriate excitation and emission filters for TAMRA (Excitation/Emission: ~555/580 nm).
Mandatory Visualization
Caption: Experimental workflow for glycoprotein labeling.
Caption: Metabolic incorporation of Ac4ManNAz.
References
Application Notes and Protocols for TAMRA-PEG4-Alkyne in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAMRA-PEG4-Alkyne is a fluorescent probe combining the bright and photostable TAMRA (Tetramethylrhodamine) fluorophore with a flexible polyethylene glycol (PEG4) spacer, terminating in an alkyne group. This molecule is a powerful tool for biological research, particularly in the field of flow cytometry. Its primary application lies in the detection of cellular proliferation through "click chemistry," a highly specific and efficient bioorthogonal reaction.
When used in conjunction with a nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (EdU), this compound allows for the precise labeling of cells undergoing DNA synthesis (S-phase of the cell cycle). The alkyne group on the TAMRA probe reacts with the azide group on the incorporated EdU in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This covalent bond formation results in highly specific and robust fluorescent labeling of proliferating cells, which can then be quantified using flow cytometry.
The PEG4 linker enhances the water solubility of the molecule and provides spatial separation between the TAMRA dye and the alkyne, which can reduce steric hindrance and minimize non-specific binding, leading to improved signal-to-noise ratios.
Key Applications in Flow Cytometry
-
Cell Proliferation Assays: Directly measure DNA synthesis to identify and quantify proliferating cells in a heterogeneous population.
-
Cell Cycle Analysis: In combination with a DNA content stain (e.g., DAPI or Propidium Iodide), this method allows for detailed analysis of cell cycle kinetics.
-
Drug Efficacy Studies: Evaluate the cytostatic or cytotoxic effects of therapeutic compounds on cell proliferation.
-
Immunophenotyping: Can be multiplexed with antibody-based staining to analyze proliferation within specific immune cell subsets.
Data Presentation
Spectral Properties of TAMRA
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | [1] |
| Emission Maximum (λem) | ~578 nm | [1] |
| Laser Line | 561 nm | [2] |
| Common Emission Filter | 585/42 bp | [2] |
Recommended Reagent Concentrations for Cell Proliferation Assay
| Reagent | Stock Concentration | Recommended Working Concentration |
| EdU (5-ethynyl-2'-deoxyuridine) | 10 mM in DMSO | 10-20 µM |
| This compound | 1-5 mM in DMSO | 1-5 µM |
| Copper (II) Sulfate (CuSO4) | 100 mM in H2O | 1-2 mM |
| Ascorbic Acid or Sodium Ascorbate | 100 mM in H2O (prepare fresh) | 10 mM |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using EdU and this compound
This protocol details the steps for labeling proliferating cells with EdU and detecting the incorporated EdU using this compound via a click reaction, followed by analysis with flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
EdU (5-ethynyl-2'-deoxyuridine)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Copper (II) Sulfate (CuSO₄)
-
Ascorbic Acid or Sodium Ascorbate
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
DNA stain (e.g., DAPI or Propidium Iodide) - Optional for cell cycle analysis
Procedure:
-
Cell Labeling with EdU:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Add EdU to the culture medium to a final concentration of 10-20 µM.
-
Incubate the cells for a period that allows for sufficient incorporation of EdU into the DNA of proliferating cells (e.g., 2 hours, but this may need to be optimized for your specific cell type).
-
-
Cell Fixation and Permeabilization:
-
Harvest the cells and wash them once with 1% BSA in PBS.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature, protected from light.
-
Wash the cells twice with 1% BSA in PBS.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer and incubate for 15 minutes at room temperature.
-
-
Click Chemistry Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. For each sample, mix the following in order:
-
Click Reaction Buffer
-
Copper (II) Sulfate (to a final concentration of 1-2 mM)
-
This compound (to a final concentration of 1-5 µM)
-
Ascorbic Acid or Sodium Ascorbate (to a final concentration of 10 mM)
-
-
Wash the permeabilized cells once with PBS.
-
Resuspend the cell pellet in 100 µL of the Click Reaction Cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells once with 1% BSA in PBS.
-
-
(Optional) DNA Staining for Cell Cycle Analysis:
-
If cell cycle analysis is desired, resuspend the cells in a solution containing a DNA stain (e.g., DAPI or Propidium Iodide) according to the manufacturer's instructions.
-
Incubate as recommended.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Acquire data on a flow cytometer equipped with a laser suitable for exciting TAMRA (e.g., 561 nm).
-
Collect the TAMRA fluorescence signal using an appropriate emission filter (e.g., 585/42 bp).
-
Set up appropriate controls, including an unstained sample and single-color controls for compensation if performing multicolor analysis.
-
Visualizations
Experimental Workflow for Cell Proliferation Assay
Caption: Workflow for detecting cell proliferation using EdU and this compound.
Click Chemistry Reaction
Caption: The click chemistry reaction between EdU-azide and this compound.
Investigating the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a crucial regulator of cell proliferation.[1] Dysregulation of this pathway is a hallmark of many cancers. A cell proliferation assay using this compound can be a powerful tool to study the effects of inhibitors or activators of the MAPK/ERK pathway.
Protocol 2: Assessing the Effect of a MEK Inhibitor on Cell Proliferation
This protocol provides an example of how to use the this compound proliferation assay to investigate the role of the MAPK/ERK pathway in cell division.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multiple wells or flasks.
-
Treat the cells with varying concentrations of a MEK inhibitor (e.g., U0126 or Trametinib) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
EdU Labeling:
-
Following the treatment period, add EdU to the culture medium of all samples to a final concentration of 10 µM.
-
Incubate for 2 hours.
-
-
Cell Processing and Staining:
-
Follow steps 2 through 5 of Protocol 1 (Cell Fixation and Permeabilization, Click Chemistry Reaction, Optional DNA Staining, and Flow Cytometry Analysis).
-
-
Data Analysis:
-
Quantify the percentage of TAMRA-positive (proliferating) cells in each treatment condition.
-
A dose-dependent decrease in the percentage of TAMRA-positive cells would indicate that the MEK inhibitor is effectively inhibiting cell proliferation by blocking the MAPK/ERK pathway.
-
Caption: Simplified MAPK/ERK signaling pathway leading to cell proliferation.
References
Application Note: Western Blot Detection of TAMRA-PEG4-Alkyne Labeled Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The detection and characterization of post-translationally modified proteins or proteins that have been metabolically labeled with bioorthogonal handles are crucial for understanding cellular processes and for drug development. Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for attaching reporter molecules, such as fluorophores, to proteins that have been tagged with an alkyne or azide group.[1][2] This application note provides a detailed protocol for the detection of alkyne-labeled proteins on a Western blot membrane using a TAMRA-PEG4-Alkyne reporter.
TAMRA (tetramethylrhodamine) is a bright, photostable fluorescent dye with excitation and emission maxima of approximately 555 nm and 580 nm, respectively, making it suitable for detection with a wide range of fluorescence imaging systems.[3] The PEG4 linker enhances the solubility of the dye and reduces potential steric hindrance. This on-blot detection method offers an advantage over traditional antibody-based detection by directly visualizing the labeled proteins, and it can be more sensitive and specific. The described method can achieve detection sensitivity in the low femtomole range.[4][5]
Principle of the Method
The workflow involves the separation of alkyne-labeled proteins by SDS-PAGE, followed by transfer to a polyvinylidene difluoride (PVDF) membrane. The alkyne-tagged proteins on the membrane are then directly conjugated to TAMRA-PEG4-Azide via a click chemistry reaction. The TAMRA-labeled proteins are subsequently visualized using a fluorescent imaging system. This "chemical blotting" approach eliminates the need for primary and secondary antibody incubations, streamlining the detection process.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | BroadPharm | BP-22687 |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | C8027 |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 762342 |
| Sodium Ascorbate | Sigma-Aldrich | A4034 |
| Low-Fluorescence PVDF Membrane | Millipore | Immobilon-FL |
| Methanol | Fisher Scientific | A412-4 |
| Tris-Glycine Transfer Buffer | Bio-Rad | 1610734 |
| Tris-Buffered Saline with Tween 20 (TBST) | Bio-Rad | 1706435 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Ultrapure Water | ||
| Protein Ladder (Fluorescent) | Bio-Rad | 1610374 |
Experimental Protocols
Protein Sample Preparation and SDS-PAGE
-
Sample Lysis: Prepare protein lysates from cells or tissues containing the alkyne-labeled protein of interest using a suitable lysis buffer. Ensure the lysis buffer is compatible with downstream SDS-PAGE and Western blotting.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay, such as the BCA assay.
-
Sample Preparation for Electrophoresis: Mix 20-30 µg of protein lysate with 4X Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the prepared samples onto a polyacrylamide gel of an appropriate percentage to resolve the protein of interest. Include a pre-stained or fluorescent molecular weight marker. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
Protein Transfer to PVDF Membrane
-
Membrane Activation: Immerse the low-fluorescence PVDF membrane in methanol for 30 seconds, followed by a brief rinse in ultrapure water, and then equilibrate in 1X Tris-Glycine Transfer Buffer for at least 10 minutes.
-
Transfer Assembly: Assemble the transfer stack (sandwich) according to the blotting apparatus manufacturer's instructions. Ensure no air bubbles are trapped between the gel and the membrane.
-
Electrotransfer: Perform the protein transfer using a wet or semi-dry transfer system. For a wet transfer, typical conditions are 100 V for 60-90 minutes at 4°C.
On-Blot Click Chemistry Reaction
-
Blocking: After transfer, rinse the membrane briefly with ultrapure water. To minimize non-specific binding of the TAMRA reagent, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 10 mL reaction volume (sufficient for a mini-blot), add the reagents in the following order:
| Reagent | Stock Concentration | Volume for 10 mL | Final Concentration |
| Ultrapure Water | - | 8.6 mL | - |
| Copper(II) Sulfate (CuSO₄) | 50 mM | 200 µL | 1 mM |
| THPTA | 50 mM | 200 µL | 1 mM |
| TAMRA-PEG4-Azide | 10 mM in DMSO | 10 µL | 10 µM |
| Sodium Ascorbate | 500 mM (freshly prepared) | 1 mL | 50 mM |
Note: It is crucial to add the sodium ascorbate last to initiate the reaction.
-
On-Blot Reaction: Place the membrane in a clean container and add the click reaction cocktail, ensuring the membrane is fully submerged. Incubate for 1 hour at room temperature with gentle agitation, protected from light.
-
Washing: After the incubation, discard the reaction cocktail and wash the membrane extensively to remove unreacted reagents. Perform the following washes:
-
3 x 5 minutes with TBST
-
2 x 5 minutes with ultrapure water
-
Fluorescence Imaging and Data Analysis
-
Imaging: Place the washed and still moist membrane in a fluorescence imaging system. Use an excitation source and emission filter appropriate for TAMRA (Excitation: ~555 nm, Emission: ~580 nm).
-
Image Acquisition: Acquire the fluorescent image, adjusting the exposure time to obtain a good signal-to-noise ratio without saturating the signal from the bands.
-
Data Analysis: The fluorescent signal intensity of the bands can be quantified using appropriate image analysis software. The signal intensity is proportional to the amount of labeled protein.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the detection of this compound labeled proteins.
| Parameter | Value | Reference |
| Excitation Maximum (Ex) | ~555 nm | |
| Emission Maximum (Em) | ~580 nm | |
| Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹ | |
| Quantum Yield | ~0.1 - 0.3 | |
| Detection Sensitivity | 0.5 - 3 fmol |
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Incomplete blocking | Increase blocking time to 2 hours or overnight at 4°C. Use a different blocking agent like a commercial fluorescent-specific blocker. |
| Insufficient washing | Increase the number and duration of wash steps after the click reaction. | |
| Non-specific binding of TAMRA-alkyne | Ensure the click reaction is performed in a blocking solution or a buffer containing a mild detergent like Tween 20. | |
| No or Weak Signal | Inefficient protein transfer | Confirm transfer efficiency by staining the gel with Coomassie blue after transfer or by using a total protein stain on the membrane. |
| Inefficient click reaction | Prepare the sodium ascorbate solution fresh. Ensure all components of the click reaction cocktail are added in the correct order and at the correct concentrations. | |
| Low abundance of labeled protein | Increase the amount of protein loaded onto the gel. | |
| Non-specific Bands | Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice. |
| Aggregation of labeled proteins | Ensure proper solubilization of proteins in the sample buffer. |
Visualizations
Caption: Experimental workflow for Western blot detection.
Caption: On-blot click chemistry reaction scheme.
References
Troubleshooting & Optimization
How to reduce background fluorescence with TAMRA-PEG4-Alkyne
Welcome to the technical support center for TAMRA-PEG4-Alkyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reducing background fluorescence in experiments utilizing this compound for click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorescent probe consisting of a tetramethylrhodamine (TAMRA) fluorophore linked to an alkyne group via a polyethylene glycol (PEG4) spacer. The alkyne group allows for its covalent attachment to azide-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". This probe is commonly used for visualizing and quantifying the distribution of labeled molecules in cells and tissues through fluorescence microscopy and other fluorescence-based assays.
Q2: What are the primary sources of high background fluorescence when using this compound?
High background fluorescence can originate from several sources:
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Non-specific binding of the TAMRA dye: The TAMRA fluorophore itself can be hydrophobic, leading to non-specific interactions with cellular components like lipids and proteins.[1]
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Cellular Autofluorescence: Endogenous molecules within cells, such as NADH, collagen, and lipofuscin, can fluoresce, contributing to the background signal.[2][3][4][5]
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Fixation-Induced Fluorescence: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with cellular amines to create fluorescent products.
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Suboptimal Click Chemistry Conditions: The copper catalyst used in the click reaction can sometimes mediate non-specific labeling of proteins that do not contain an azide group.
-
Excess this compound: Using a higher than necessary concentration of the fluorescent alkyne can lead to increased non-specific binding.
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Inadequate Washing and Blocking: Insufficient washing fails to remove unbound probe, and improper blocking leaves non-specific binding sites available.
Q3: How does the PEG4 linker in this compound help in reducing background fluorescence?
The polyethylene glycol (PEG) spacer offers several advantages in reducing background fluorescence. The hydrophilic nature of the PEG linker can help to shield the hydrophobic TAMRA dye, thereby reducing non-specific interactions with cellular components. This can also decrease aggregation of the dye molecules, which can be another source of background signal. Furthermore, the PEG spacer provides a defined distance between the fluorophore and the target molecule, which can be beneficial for certain applications.
Q4: Can the click chemistry reaction itself contribute to background fluorescence?
Yes, under certain conditions, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can contribute to background. Non-specific labeling of proteins by terminal alkynes in the presence of a copper catalyst has been observed. This effect is dependent on the presence of the copper catalyst and can be minimized by optimizing the reaction conditions, including the concentrations of copper, ligand, and reducing agent.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: High, diffuse background fluorescence across the entire sample.
-
Possible Cause: Inadequate washing, excess this compound, or cellular autofluorescence.
-
Solution:
-
Optimize Washing Steps: Increase the number and duration of wash steps after the click reaction. The inclusion of a mild non-ionic detergent, such as 0.05% - 0.1% Tween-20 or Triton X-100, in the wash buffer can be effective in removing non-specifically bound dye.
-
Titrate this compound Concentration: Perform a concentration titration of the this compound to find the lowest concentration that provides a good signal-to-noise ratio.
-
Address Autofluorescence: If autofluorescence is suspected, consider using a commercial quenching agent like Sudan Black B or a TrueBlack® Lipofuscin Autofluorescence Quencher. Alternatively, photobleaching the sample before labeling can reduce autofluorescence.
-
Problem 2: Punctate or speckled background fluorescence.
-
Possible Cause: Aggregation of the this compound probe.
-
Solution:
-
Filter the Probe Solution: Before use, centrifuge the this compound stock solution at high speed (>10,000 x g) for 5-10 minutes to pellet any aggregates. Carefully use the supernatant for your reaction.
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Ensure Proper Solubilization: When preparing the click reaction cocktail, ensure that the this compound, which is often dissolved in an organic solvent like DMSO, is thoroughly mixed into the aqueous buffer to prevent precipitation.
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Problem 3: High background in negative control samples (no azide).
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Possible Cause: Non-specific binding of the TAMRA-alkyne or copper-catalyzed non-specific labeling.
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Solution:
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Optimize Blocking: Implement a robust blocking step before the click reaction. Common blocking agents include Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody host (if applicable).
-
Optimize Click Reaction Conditions:
-
Use a copper-chelating ligand like THPTA to stabilize the Cu(I) oxidation state and improve reaction efficiency.
-
Ensure the use of a fresh reducing agent, such as sodium ascorbate, to efficiently convert Cu(II) to the active Cu(I) state.
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Titrate the copper concentration to the lowest effective level.
-
-
Consider Copper-Free Click Chemistry: If background persists, explore the use of copper-free click chemistry using a strained alkyne like DBCO instead of a terminal alkyne.
-
Data Presentation
The following tables summarize quantitative data on the effectiveness of various background reduction strategies.
Table 1: Effect of PEGylation on Non-Specific Cell Binding
| Probe | Non-Specific Binding (Arbitrary Fluorescence Units) |
| Fluorochrome-labeled peptide (no PEG) | 79.7 |
| PEGylated Fluorochrome-labeled peptide | 3.1 |
This data demonstrates a significant reduction in non-specific cell binding with the addition of a PEG linker to a fluorescent probe.
Table 2: Comparison of Specific vs. Non-Specific Labeling with TAMRA Alkyne in the Presence of a Copper Catalyst
| Condition | Relative Fluorescence Intensity |
| Protein (no azide) + TAMRA Alkyne | Low |
| Protein (with azide) + TAMRA Alkyne | High |
This illustrates that while some non-specific labeling can occur with TAMRA alkyne in the presence of a copper catalyst, the specific signal from the click reaction with an azide-containing protein is significantly higher.
Experimental Protocols
Protocol: General Workflow for Cellular Labeling with this compound and Background Reduction
This protocol provides a general framework. Optimization of incubation times, concentrations, and washing steps is highly recommended for each specific application.
1. Cell Seeding and Azide Labeling:
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Seed cells on a suitable substrate (e.g., glass coverslips).
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Incubate cells with an azide-modified metabolic precursor (e.g., an azide-modified amino acid or sugar) at an optimized concentration and duration.
2. Fixation:
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Optional Aldehyde Quenching: To reduce autofluorescence from PFA, wash cells three times with PBS and then incubate with 100 mM glycine or 0.1% sodium borohydride in PBS for 10 minutes at room temperature. Wash three times with PBS.
3. Permeabilization:
-
Permeabilize cells with 0.1-0.5% Triton X-100 or Tween-20 in PBS for 10-15 minutes at room temperature. The choice and concentration of detergent may need optimization based on the target's subcellular localization.
-
Wash cells three times with PBS.
4. Blocking:
-
Incubate cells with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature to minimize non-specific binding.
5. Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. A typical cocktail includes:
-
This compound (e.g., 1-10 µM)
-
Copper(II) sulfate (CuSO₄) (e.g., 100-200 µM)
-
Copper-chelating ligand (e.g., THPTA) at a 5:1 molar ratio to CuSO₄.
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Freshly prepared reducing agent (e.g., Sodium Ascorbate, 2.5-5 mM).
-
-
Important: Add the reagents in the correct order: buffer, CuSO₄, ligand, this compound, and finally the reducing agent to initiate the reaction.
-
Remove the blocking buffer and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
6. Washing:
-
Remove the click reaction cocktail.
-
Wash cells 3-5 times for 5-10 minutes each with PBS containing 0.1% Tween-20.
-
Perform a final wash with PBS to remove any residual detergent.
7. Counterstaining and Mounting (Optional):
-
Stain nuclei with DAPI or Hoechst.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
8. Imaging:
-
Image the samples using a fluorescence microscope with appropriate filter sets for TAMRA (Excitation/Emission: ~555/580 nm).
Visualizations
References
Technical Support Center: Optimizing TAMRA-PEG4-Alkyne Click Chemistry
Welcome to the technical support center for optimizing your copper-catalyzed click chemistry reactions involving TAMRA-PEG4-Alkyne. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal results in their experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound.
Issue 1: Low or No Fluorescence Signal (Low Reaction Yield)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inactive Copper Catalyst | The active catalyst for the click reaction is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2] Ensure your reaction is protected from oxygen by using deoxygenated buffers and/or performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Always use a reducing agent like sodium ascorbate to regenerate the Cu(I) catalyst.[1][3] |
| Suboptimal Copper Concentration | Copper concentrations for CuAAC reactions should generally be between 50 µM and 100 µM for sufficient catalytic activity.[3] However, for complex biomolecules, the concentration of the copper-ligand complex may need to be increased up to 0.5 mM. It is recommended to perform a titration of the copper concentration to find the optimal level for your specific system. |
| Inadequate Ligand Concentration or Inappropriate Ligand | A copper-stabilizing ligand is crucial for protecting the Cu(I) catalyst and accelerating the reaction. THPTA and BTTAA are commonly used water-soluble ligands. A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from reactive oxygen species. |
| Degraded Reagents | Sodium ascorbate solutions are prone to degradation and should always be prepared fresh before each experiment. |
| Incorrect Order of Reagent Addition | The order of reagent addition can impact catalyst stability. A recommended practice is to first mix the CuSO4 with the ligand, add this mixture to the solution containing the azide and alkyne, and then initiate the reaction by adding the freshly prepared sodium ascorbate. |
| Inaccessible Reactive Groups | For large biomolecules like proteins, the azide or alkyne groups may be sterically hindered or buried within the molecular structure. Consider adding a co-solvent like DMSO or performing the reaction under denaturing conditions to improve accessibility. |
| Copper Sequestration | Components in the reaction mixture, such as thiols or histidine tags on proteins, can chelate the copper catalyst and render it inactive. If this is suspected, you can increase the copper concentration or add a sacrificial metal like Zn(II) or Ni(II). |
Issue 2: High Background or Non-Specific Staining
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Non-specific Binding of TAMRA-Alkyne | Fluorescent dyes can sometimes bind non-specifically to proteins or other biomolecules. It is crucial to include a negative control in your experiment where the azide-containing molecule is omitted to assess the level of non-specific binding. If high background is observed, consider optimizing washing steps or including blocking agents. |
| Thiol Reactivity | Alkyne groups can potentially react with free thiols on cysteine residues. Pre-treating your sample with a low concentration of hydrogen peroxide can help to mitigate this side reaction. |
Issue 3: Reaction Inconsistency and Lack of Reproducibility
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Variable Oxygen Exposure | Inconsistent exposure to oxygen is a common cause of irreproducibility as it deactivates the Cu(I) catalyst. Standardize your deoxygenation procedures and always cap reaction vessels to minimize air exposure. |
| Instability of Stock Solutions | As mentioned previously, always prepare fresh sodium ascorbate solutions. Other reagents should be stored properly according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of copper for a this compound click reaction?
A1: The optimal copper concentration can vary depending on the specific substrates and reaction conditions. However, a good starting point is a final concentration of 50 µM to 100 µM CuSO4. For challenging reactions with large biomolecules or low concentrations of reactants, you may need to increase the copper concentration up to 0.5 mM. It is highly recommended to perform a titration experiment to determine the optimal concentration for your specific application.
Q2: Which copper-stabilizing ligand should I use and at what concentration?
A2: For aqueous bioconjugation reactions, water-soluble ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are recommended. A common practice is to use a 5-fold excess of the ligand relative to the copper sulfate concentration to protect the catalyst and the biomolecules.
Q3: How can I monitor the progress of my click reaction?
A3: Reaction progress can be monitored by techniques such as LC-MS to detect the formation of the triazole product or by SDS-PAGE with in-gel fluorescence imaging to visualize the labeled biomolecule. For optimization purposes, using a fluorogenic azide that becomes fluorescent upon reaction can be a valuable tool to quickly assess reaction efficiency.
Q4: What is the recommended order of addition for the reaction components?
A4: To ensure the stability and activity of the copper catalyst, it is recommended to add the reagents in the following order:
-
Combine your alkyne (this compound) and azide-containing molecule in the reaction buffer.
-
In a separate tube, premix the CuSO4 and the copper-stabilizing ligand.
-
Add the copper/ligand premix to the reaction tube.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
Q5: Can I perform the click reaction in a buffer containing Tris?
A5: It is generally advised to avoid buffers containing primary amines, such as Tris, as they can act as inhibitory ligands for the copper catalyst. Compatible buffers include phosphate, HEPES, and carbonate buffers in the pH range of 6.5-8.0.
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling
This protocol provides a starting point for the copper-catalyzed click reaction. Optimization of reactant concentrations may be necessary.
Materials:
-
Azide-functionalized biomolecule
-
This compound
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4, deoxygenated)
Procedure:
-
In a microcentrifuge tube, dissolve the azide-functionalized biomolecule and this compound in the deoxygenated reaction buffer to the desired final concentrations.
-
In a separate tube, prepare the catalyst premix by combining the CuSO4 and ligand stock solutions. A 1:5 molar ratio of copper to ligand is recommended. For example, mix 1 µL of 20 mM CuSO4 with 5 µL of 50 mM THPTA.
-
Add the catalyst premix to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the labeled product using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove unreacted dye and catalyst.
Protocol 2: Optimization of Copper Catalyst Concentration
This protocol describes a method to determine the optimal copper concentration for your specific reaction.
Procedure:
-
Set up a series of parallel reactions in separate tubes.
-
In each tube, add your azide-functionalized molecule and this compound at constant concentrations.
-
Prepare a series of catalyst premixes with varying concentrations of CuSO4 (e.g., final concentrations of 25 µM, 50 µM, 100 µM, 200 µM, 400 µM) while maintaining a constant 5-fold molar excess of the ligand.
-
Add the different catalyst premixes to their respective reaction tubes.
-
Initiate all reactions by adding a constant concentration of freshly prepared sodium ascorbate.
-
Allow the reactions to proceed for a fixed amount of time (e.g., 1 hour).
-
Analyze the reaction products from each tube using a suitable method (e.g., in-gel fluorescence, LC-MS) to determine the copper concentration that yields the highest amount of labeled product.
Visualizations
Caption: General experimental workflow for this compound labeling.
Caption: Troubleshooting logic for low product yield in click reactions.
References
Optimizing TAMRA-PEG4-Alkyne Signal-to-Noise Ratio: A Technical Support Resource
Welcome to the technical support center for improving the signal-to-noise ratio (SNR) in microscopy experiments utilizing TAMRA-PEG4-Alkyne. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in microscopy?
This compound is a fluorescent probe consisting of the bright, orange-red TAMRA (tetramethylrhodamine) dye linked to an alkyne group via a polyethylene glycol (PEG4) spacer. The alkyne group allows for its covalent attachment to azide-modified biomolecules through a highly specific and efficient bioorthogonal reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."[1][2] This makes it a versatile tool for a variety of microscopy applications, including:
-
Metabolic Labeling: Visualizing newly synthesized biomolecules such as proteins, glycans, and lipids by feeding cells with azide-modified metabolic precursors.[3][4][5]
-
Protein and Antibody Labeling: Attaching the TAMRA fluorophore to proteins and antibodies for immunofluorescence and other targeted imaging applications.
-
Nucleic Acid Labeling: Visualizing DNA and RNA in applications like fluorescence in situ hybridization (FISH).
Q2: What are the key spectral properties of this compound?
Understanding the spectral characteristics of TAMRA is essential for configuring the microscope with the appropriate laser lines and emission filters for optimal signal detection.
| Property | Value |
| Excitation Maximum (λex) | ~553-555 nm |
| Emission Maximum (λem) | ~575-580 nm |
| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 M⁻¹cm⁻¹ |
| Recommended Laser Line | 532 nm or 561 nm |
Q3: How does pH affect the fluorescence of TAMRA?
The fluorescence of TAMRA is sensitive to pH. It exhibits optimal brightness in a neutral to slightly acidic environment (pH 6.5-7.5). In alkaline conditions (pH > 8.0), the fluorescence intensity can decrease. Therefore, it is crucial to use pH-buffered solutions during staining and imaging to maintain a stable and strong signal.
Troubleshooting Guides
High background, low signal intensity, and photobleaching are common challenges that can significantly impact the quality of microscopy images and the reliability of quantitative data. The following guides provide a structured approach to identifying and resolving these issues.
High Background Fluorescence
High background fluorescence can obscure the specific signal from your target, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps | Quantitative Recommendations |
| Non-specific binding of this compound | Optimize the concentration of the dye. Increase the number and duration of washing steps after the click reaction. | Titrate this compound concentration, starting from 1-5 µM and adjusting as needed. Increase post-click reaction washes to 3-4 times for 5-10 minutes each with a buffer containing a mild detergent (e.g., 0.05% Tween-20 in PBS). |
| Incomplete removal of copper catalyst | Thoroughly wash the sample after the click reaction to remove residual copper, which can sometimes contribute to background. | Use a copper chelator like bathocuproinedisulfonic acid (BCS) in the final wash steps if copper-related background is suspected. |
| Cellular Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different emission filter or employing background subtraction during image analysis. Some cell types are naturally more autofluorescent, especially at shorter wavelengths. | For cells with high autofluorescence, consider using a fluorophore with a longer emission wavelength if possible. |
| Non-specific antibody binding (in immunofluorescence) | Titrate the primary and secondary antibody concentrations. Ensure adequate blocking of non-specific binding sites. Use highly cross-adsorbed secondary antibodies for multiplexing. | Optimize primary antibody concentration by testing a range of dilutions (e.g., 1:100 to 1:1000). Use secondary antibodies at a concentration of 1-5 µg/mL. Block with 5% normal serum from the species of the secondary antibody for 1 hour. |
Low Signal Intensity
A weak fluorescent signal can make it difficult to distinguish your target from the background and can lead to noisy images.
| Potential Cause | Troubleshooting Steps | Quantitative Recommendations |
| Inefficient Click Reaction | Optimize the concentrations of all click chemistry reagents. Ensure the sodium ascorbate solution is freshly prepared for each experiment as it is prone to oxidation. Protect the reaction from light. | Use a final concentration of 100-500 µM CuSO₄, 500-2500 µM THPTA (or other copper ligand), and 2.5-5 mM sodium ascorbate. Incubate for 30-60 minutes at room temperature. |
| Low abundance of the target molecule | If imaging a low-abundance protein or biomolecule, consider using a signal amplification strategy. | For immunofluorescence, use a tyramide signal amplification (TSA) kit. |
| Suboptimal Imaging Settings | Adjust laser power, exposure time, and detector gain to enhance signal detection. Ensure the correct filter set is being used for TAMRA. | Increase laser power incrementally, being mindful of photobleaching. Optimize exposure time to maximize signal without saturating the detector. |
| Photobleaching | Minimize the exposure of the sample to excitation light. Use an antifade mounting medium. Image the most critical areas first. | Use the lowest possible laser power that provides an adequate signal. Reduce the exposure time and increase the gain if necessary. Utilize an antifade reagent such as n-propyl gallate or a commercial mounting medium. |
Photobleaching
Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light, leading to a progressive loss of signal during imaging.
| Mitigation Strategy | Implementation | Quantitative Considerations |
| Minimize Light Exposure | Use the lowest laser power and shortest exposure time that provide a sufficient signal-to-noise ratio. Use a neutral density filter to reduce illumination intensity. | Start with a low laser power (e.g., 1-5% of maximum) and gradually increase. Aim for an exposure time that places the brightest pixels within the dynamic range of the detector without saturation. |
| Use Antifade Reagents | Mount the sample in a commercially available antifade mounting medium or one containing an antifade agent like n-propyl gallate. | Antifade reagents can significantly extend the imaging time before significant signal loss occurs. |
| Optimize Image Acquisition | Plan the imaging session to capture the most critical data first. For time-lapse imaging, use the longest possible interval between acquisitions that still captures the biological process of interest. | |
| Choose a More Photostable Dye | If photobleaching of TAMRA remains a significant issue despite optimization, consider alternative, more photostable fluorophores that are compatible with your experimental setup. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins with Azidohomoalanine (AHA) and this compound
This protocol describes the visualization of newly synthesized proteins in cultured cells.
Materials:
-
Cells cultured on glass coverslips
-
Methionine-free cell culture medium
-
L-Azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click reaction buffer (e.g., PBS)
-
This compound (1 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (20 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock in water)
-
Sodium ascorbate (300 mM stock in water, prepare fresh )
-
Antifade mounting medium
Procedure:
-
Metabolic Labeling:
-
Wash cells once with pre-warmed PBS.
-
Incubate cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine.
-
Replace the medium with methionine-free medium containing 25-50 µM AHA and incubate for the desired labeling period (e.g., 1-4 hours).
-
-
Cell Fixation and Permeabilization:
-
Wash cells three times with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For each coverslip (in a 200 µL reaction volume):
-
170 µL PBS
-
2 µL this compound (final concentration: 10 µM)
-
10 µL THPTA (final concentration: 5 mM)
-
2 µL CuSO₄ (final concentration: 200 µM)
-
16 µL Sodium ascorbate (final concentration: 24 mM)
-
-
Add the click reaction cocktail to the coverslip and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash cells three times with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Image the sample using a fluorescence microscope with appropriate filters for TAMRA (Excitation: ~555 nm, Emission: ~580 nm).
-
Protocol 2: Visualizing Glycosylation with Azido Sugars (e.g., Ac₄GalNAz) and this compound
This protocol allows for the visualization of glycoproteins containing O-linked N-acetylgalactosamine.
Materials:
-
Cells cultured on glass coverslips
-
Complete cell culture medium
-
Peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz)
-
Follow the same materials and procedures for fixation, permeabilization, click reaction, washing, mounting, and imaging as described in Protocol 1.
Procedure:
-
Metabolic Labeling:
-
Add Ac₄GalNAz to the complete culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-72 hours under standard cell culture conditions.
-
-
Proceed with Cell Fixation, Permeabilization, Click Reaction, Washing, Mounting, and Imaging as described in Protocol 1.
Visualizations
Caption: Experimental workflow for metabolic labeling and visualization using this compound.
Caption: A logical workflow for troubleshooting common issues with this compound signal.
Caption: Visualization of metabolic labeling pathways for different biomolecules.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Handling TAMRA-PEG4-Alkyne Photobleaching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the photobleaching of TAMRA-PEG4-Alkyne in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a fluorescent probe consisting of the rhodamine-based dye, Tetramethylrhodamine (TAMRA), a four-unit polyethylene glycol (PEG) spacer, and a terminal alkyne group. TAMRA is a bright, orange-red fluorescent dye known for its relatively good photostability and compatibility with common laser lines used in fluorescence microscopy.[1][2][3] The PEG linker enhances water solubility and can reduce non-specific binding.[] The alkyne group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed click chemistry reaction, enabling specific labeling of proteins, nucleic acids, and other molecules for visualization.[5]
Q2: What is photobleaching and why is my this compound signal fading?
Photobleaching is the irreversible photochemical destruction of a fluorophore, like TAMRA, upon exposure to light. When a fluorophore absorbs light, it enters an excited state. From this state, it can react with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the dye, rendering it non-fluorescent. This process is intensified by high-intensity excitation light and prolonged exposure, which are common in fluorescence microscopy, especially during time-lapse imaging.
Q3: How photostable is this compound compared to other dyes?
Data Presentation: Comparative Photophysical Properties
| Property | TAMRA | Alexa Fluor 555 |
| Excitation Maximum (nm) | ~555 | ~555 |
| Emission Maximum (nm) | ~580 | ~565 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~90,000 | >150,000 |
| Quantum Yield (Φ) | 0.1 - 0.5 | ~0.1 (in aqueous buffer) |
| Photobleaching Quantum Yield (Φb) | 3.3 x 10⁻⁷ | Not consistently reported, but generally lower than TAMRA |
| Photostability | Good to Robust | High |
| pH Sensitivity | Fluorescence may decrease at pH > 8.0 | Highly insensitive over a broad pH range |
Note: Data presented is for the parent TAMRA and Alexa Fluor 555 dyes. The specific linker (e.g., PEG4-Alkyne) may slightly alter these properties.
Q4: What are antifade reagents and should I use them with this compound?
Antifade reagents are mounting media or additives that reduce photobleaching by scavenging reactive oxygen species. Common antifade agents include n-propyl gallate (NPG) and p-phenylenediamine (PPD). Using an antifade mounting medium is highly recommended for fixed-cell imaging with this compound to preserve the fluorescent signal. For live-cell imaging, specific live-cell antifade reagents are available that are less toxic to cells.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Rapid loss of fluorescence signal during imaging.
-
Question: My TAMRA signal is disappearing very quickly when I expose it to the excitation light. What can I do?
-
Answer: This is a classic sign of photobleaching. To mitigate this, you should optimize your imaging parameters to minimize light exposure.
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio. Neutral density filters can be used to attenuate the light source.
-
Decrease Exposure Time: Use the shortest camera exposure time possible that still yields a clear image.
-
Reduce Frequency of Image Acquisition: For time-lapse experiments, increase the interval between image captures to minimize cumulative light exposure.
-
Use Antifade Reagents: For fixed samples, use a high-quality antifade mounting medium. For live-cell imaging, consider using a live-cell compatible antifade reagent.
-
Issue 2: Weak or no fluorescent signal after click chemistry labeling.
-
Question: I've performed the click reaction with this compound, but my signal is very faint or absent. What could be the problem?
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Answer: A weak signal can result from several factors, not just photobleaching.
-
Inefficient Click Reaction: Ensure all components of the click reaction are fresh and at the correct concentrations. Copper(I) is easily oxidized, so the use of a reducing agent like sodium ascorbate and a stabilizing ligand like TBTA or THPTA is crucial.
-
Non-Specific Binding and High Background: High background can obscure a weak signal. Ensure adequate washing steps after the click reaction to remove unbound this compound. Including a blocking step (e.g., with BSA) before the click reaction may also help reduce non-specific binding.
-
Suboptimal Imaging Settings: Make sure your microscope's filter sets are appropriate for TAMRA's excitation and emission spectra (Ex/Em: ~555/580 nm).
-
Low Target Abundance: The target molecule you are labeling may be present at a low concentration.
-
Issue 3: High background fluorescence obscuring the signal.
-
Question: My images have a high, diffuse background, making it difficult to see my specifically labeled structures. How can I reduce this?
-
Answer: High background can be caused by unbound fluorophore or non-specific binding.
-
Thorough Washing: Increase the number and duration of wash steps after the click chemistry reaction. Using a mild detergent like Tween-20 in your wash buffer can help.
-
Optimize Reagent Concentrations: Using an excessive concentration of this compound can lead to higher background. Titrate the concentration to find the optimal balance between signal and background.
-
Blocking: As mentioned, a pre-incubation with a blocking agent can reduce non-specific binding of the dye to cellular components.
-
Autofluorescence Control: Examine an unlabeled sample to assess the level of cellular autofluorescence. If it is high in the red channel, you may need to use spectral unmixing or choose a dye in a different spectral range.
-
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Click Chemistry (CuAAC) with this compound for Fixed Cells
-
Sample Preparation: Fix and permeabilize cells or tissue sections as required for your target.
-
Blocking (Optional but Recommended): Incubate the sample with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.
-
Prepare Click Reaction Cocktail: Prepare fresh immediately before use. For a 100 µL reaction, mix the following in order:
-
Phosphate-Buffered Saline (PBS): 85 µL
-
This compound (10 mM stock in DMSO): 1 µL (final concentration 100 µM)
-
Copper(II) Sulfate (CuSO₄) (50 mM stock in H₂O): 2 µL (final concentration 1 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock in H₂O): 1 µL (final concentration 1 mM)
-
Sodium Ascorbate (100 mM stock in H₂O, freshly prepared): 10 µL (final concentration 10 mM)
-
Note: The final concentrations may need to be optimized for your specific application.
-
-
Labeling: Remove the blocking buffer and add the click reaction cocktail to your sample. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the sample three times for 5 minutes each with PBS containing 0.1% Tween-20.
-
Mounting: Mount the coverslip using an antifade mounting medium.
-
Imaging: Image using a fluorescence microscope with appropriate filters for TAMRA.
Protocol 2: Assessing Photobleaching of this compound
-
Sample Preparation: Prepare a slide with your this compound labeled sample.
-
Microscope Setup:
-
Use a confocal or widefield fluorescence microscope.
-
Select the appropriate laser line (e.g., 561 nm) and emission filter for TAMRA.
-
Set the detector gain and offset to obtain a good signal without saturation in the brightest region of your sample.
-
-
Image Acquisition:
-
Select a region of interest (ROI).
-
Acquire a time-lapse series of images of the ROI with continuous illumination. Use a consistent and relatively short time interval between frames (e.g., every 5 seconds).
-
Continue acquiring images until the fluorescence intensity has decreased significantly (e.g., by at least 50%).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.
-
From this plot, you can determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence to decrease to 50% of its initial value.
-
Mandatory Visualizations
Caption: The Jablonski diagram illustrating the photobleaching process of this compound.
Caption: Key strategies to mitigate the photobleaching of this compound.
Caption: A typical experimental workflow for labeling and imaging with this compound.
References
Solving solubility issues with TAMRA-PEG4-Alkyne conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility and related issues encountered when working with TAMRA-PEG4-Alkyne conjugates.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Lyophilized this compound powder will not dissolve.
-
Possible Cause: Use of an inappropriate solvent or improper dissolution technique. The hydrophobic nature of the TAMRA dye can sometimes hinder solubility despite the hydrophilic PEG4 linker.
-
Troubleshooting Steps:
-
Ensure Proper Solvent Choice: High-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing initial stock solutions.[1][2]
-
Optimize Dissolution Technique:
-
Allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent moisture condensation.[3]
-
Add the recommended volume of DMSO or DMF to the vial.
-
Gently vortex or sonicate the solution to aid dissolution.[3] Sonication can help break up aggregates that may have formed.[3]
-
-
Gentle Heating: If the conjugate remains insoluble, gentle warming of the solution (e.g., to 37°C) can be attempted. However, prolonged heating should be avoided to prevent degradation of the dye.
-
Issue 2: Precipitation is observed after diluting the DMSO stock solution into an aqueous buffer.
-
Possible Cause: The concentration of the conjugate in the aqueous buffer is above its solubility limit, leading to aggregation and precipitation. High concentrations of fluorescent probes are a common cause of aggregation.
-
Troubleshooting Steps:
-
Incremental Addition: Add the DMSO stock solution to the aqueous buffer in small aliquots while gently vortexing. This avoids localized high concentrations that can trigger precipitation.
-
Reduce Final Concentration: The working concentration in aqueous buffers is typically in the micromolar range. If precipitation occurs, try lowering the final concentration of the this compound conjugate.
-
Optimize Buffer Composition:
-
pH: Ensure the pH of your buffer is suitable. For many labeling reactions, a pH of 7 to 9 is used.
-
Additives: Consider adding a small amount of a non-ionic detergent, such as 0.01% Tween® 20 or Triton™ X-100, to your aqueous buffer to help maintain solubility and prevent aggregation.
-
-
Final Filtration: After dilution, centrifuge the working solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any insoluble aggregates and use the supernatant.
-
Issue 3: Weak or no fluorescent signal in a "click" chemistry reaction.
-
Possible Cause: Aggregation-induced quenching or non-specific binding of the probe. When TAMRA molecules are in close proximity within an aggregate, they can quench each other's fluorescence.
-
Troubleshooting Steps:
-
Confirm Solubility: Visually inspect your working solution for any signs of precipitation or cloudiness.
-
Address Aggregation: Follow the steps outlined in "Issue 2" to minimize aggregation. The PEG4 linker is designed to reduce the risk of aggregation, but it can still occur at high concentrations or in suboptimal buffer conditions.
-
Optimize "Click" Reaction Conditions: Ensure that your click chemistry protocol is optimized. The reaction is sensitive to the copper source, ligand, and reducing agent concentrations.
-
Check for Non-Specific Binding: High background or non-specific binding can obscure the true signal. This can be caused by hydrophobic and ionic interactions. Ensure adequate blocking steps and sufficient washing in your experimental protocol.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: For creating a concentrated stock solution, high-quality anhydrous DMSO or DMF are the recommended solvents. The PEG4 linker enhances the solubility of the conjugate in aqueous buffers for the final working solution.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a stock solution in the range of 1-10 mM in anhydrous DMSO or DMF. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 643.73 g/mol ), you would add 155.3 µL of DMSO.
Q3: What are the recommended storage conditions for the stock solution?
A3: Store the stock solution at -20°C, protected from light and moisture. It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation and degradation.
Q4: My negative control shows high background fluorescence. Is this a solubility issue?
A4: High background in a negative control is often due to non-specific binding, which can be exacerbated by solubility issues and aggregation. The hydrophobic nature of the TAMRA dye can lead to non-specific interactions with proteins and cellular components. To mitigate this, you can:
-
Optimize the concentration of the this compound.
-
Improve blocking and washing steps in your protocol.
-
Consider adding a small amount of a non-ionic detergent to your buffers.
-
Ensure the conjugate is fully dissolved and filter out any aggregates before use.
Q5: How does the PEG4 linker affect the solubility of the TAMRA-Alkyne conjugate?
A5: The polyethylene glycol (PEG) linker is hydrophilic and increases the water solubility of the otherwise hydrophobic TAMRA dye. This is particularly beneficial when diluting the DMSO stock solution into an aqueous buffer for biological experiments, as it helps to prevent aggregation and precipitation.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound/Derivative | Solvent/Buffer | Reported Solubility | Citation(s) |
| This compound | DMSO, DMF | Soluble (used for stock solutions) | |
| This compound | Water, DCM | Soluble | |
| Rhodamine B | Water | ~8-15 g/L (~15 mg/mL) | |
| Rhodamine B | Methanol | Soluble | |
| Rhodamine B | Alcohol | 15 g/L | |
| MDP-Rhodamine | Aqueous Buffers | Solubility is influenced by pH and buffer composition. |
Note: Specific quantitative solubility data for this compound is not widely available. The information provided is based on manufacturer data sheets and data for structurally similar rhodamine dyes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature.
-
Prepare Stock Solution:
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a concentration of 1-10 mM (e.g., 10 mM).
-
Vortex briefly and sonicate if necessary until the powder is fully dissolved.
-
-
Store Stock Solution:
-
Aliquot the stock solution into single-use volumes in low-protein-binding tubes.
-
Store at -20°C, protected from light.
-
-
Prepare Working Solution:
-
Just before use, dilute the stock solution into the desired aqueous buffer (e.g., PBS) to the final working concentration (typically in the low µM range).
-
Add the stock solution dropwise to the buffer while vortexing to prevent precipitation.
-
If needed, add a non-ionic detergent like Tween® 20 to a final concentration of 0.01-0.05%.
-
Centrifuge the final working solution at >10,000 x g for 10 minutes to remove any potential aggregates before adding to your sample.
-
Protocol 2: General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general starting point; concentrations may need to be optimized for your specific application.
-
Prepare Reagents:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS).
-
This compound working solution (from Protocol 1).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Ligand stock solution (e.g., 100 mM THPTA in water).
-
Reducing agent stock solution (e.g., 300 mM sodium ascorbate in water, freshly prepared).
-
-
Reaction Setup (example for labeling protein lysate):
-
In a microcentrifuge tube, combine:
-
50 µL of protein lysate (1-5 mg/mL).
-
90 µL of PBS buffer.
-
20 µL of 2.5 mM this compound.
-
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
-
Initiate Reaction:
-
Add 10 µL of 300 mM sodium ascorbate solution to start the reaction.
-
Vortex briefly to mix.
-
-
Incubation:
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
-
Downstream Processing:
-
The labeled proteins are now ready for purification (e.g., via gel filtration to remove excess dye) and analysis.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Stability of TAMRA-PEG4-Alkyne in the Presence of Reducing Agents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TAMRA-PEG4-Alkyne in experimental workflows that include reducing agents such as Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME).
Frequently Asked Questions (FAQs)
Q1: I am observing a significant decrease in my TAMRA fluorescence signal after treating my sample with a reducing agent. What could be the cause?
A1: Signal loss upon addition of a reducing agent can be attributed to several factors:
-
Direct Quenching of the TAMRA Fluorophore: Some reducing agents can interact with the fluorophore, leading to a reduction in its quantum yield. TCEP has been reported to quench the fluorescence of certain red-absorbing dyes, although rhodamine dyes like TAMRA are generally considered more stable.[1] DTT has also been shown to adversely affect the fluorescence of tetramethylrhodamine (TMR), the core structure of TAMRA.[2][3][4]
-
Reaction with the Alkyne Moiety: While terminal alkynes are generally stable, some reducing agents, particularly TCEP, have been shown to react with more strained alkyne systems. This could potentially lead to a modification of the alkyne group on your this compound, although this is less likely for a terminal alkyne compared to strained alkynes like DBCO.
-
Sample Aggregation: TAMRA is a relatively hydrophobic molecule. Changes in buffer conditions, including the addition of reducing agents, could potentially lead to the aggregation of your labeled biomolecule, causing self-quenching of the TAMRA signal.
Q2: Which reducing agent is most compatible with this compound?
A2: The compatibility of a reducing agent depends on the specific experimental conditions. Here is a general guideline:
-
TCEP: While TCEP is a potent and odorless reducing agent, it has been shown to cause fluorescence quenching in some red fluorophores.[5] However, rhodamine B, a dye structurally similar to TAMRA, showed minimal quenching with TCEP. Caution is advised, and it is recommended to use TCEP at the lowest effective concentration (ideally sub-mM).
-
DTT: DTT is a common reducing agent, but it has been reported to negatively impact the fluorescence of TMR (the core of TAMRA). Its reducing power is also pH-dependent, being most effective at pH >7.
-
β-mercaptoethanol (BME): BME is another widely used reducing agent. While there is less specific data on its direct interaction with TAMRA, it is a thiol-based reducing agent like DTT and could potentially affect the fluorophore. It also has a strong odor.
For applications requiring the presence of a reducing agent, it is advisable to perform a stability test with your specific this compound conjugate under your experimental conditions.
Q3: Can I use reducing agents in my click chemistry reaction with this compound?
A3: It is generally recommended to remove any excess reducing agent before initiating the click chemistry reaction. Reducing agents like TCEP, DTT, and BME can reduce the azide group on your binding partner, rendering it unable to react with the alkyne on the this compound.
Q4: My negative control (no azide) shows non-specific binding of this compound after a click chemistry reaction that includes DTT in the final sample buffer. Why is this happening?
A4: This could be due to non-specific hydrophobic interactions of the TAMRA dye with proteins in your sample. The presence of DTT in the final loading buffer is unlikely to cause the non-specific binding itself, but it can affect the fluorescence of the non-specifically bound dye, potentially complicating the interpretation of your results. To mitigate this, ensure thorough washing steps and consider using a blocking agent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of TAMRA Fluorescence Signal | 1. Quenching by Reducing Agent: TCEP or DTT may be quenching the TAMRA fluorophore. 2. Degradation of Alkyne: Less likely for terminal alkynes, but TCEP can react with strained alkynes. 3. Aggregation: The labeled biomolecule may be aggregating. | 1. Perform a stability test (see Experimental Protocols). 2. Switch to a different reducing agent (e.g., if using TCEP, try DTT at a low concentration, and vice-versa). 3. Use the minimum effective concentration of the reducing agent. 4. Remove the reducing agent as soon as it is no longer needed. 5. Analyze your sample for aggregation using techniques like dynamic light scattering (DLS). |
| Inconsistent Fluorescence Readings | 1. pH Sensitivity of TAMRA: The fluorescence of TAMRA can be pH-dependent. 2. Photobleaching: Prolonged exposure to excitation light can degrade the fluorophore. 3. Temperature-Dependent Quenching: The quenching effect of TCEP can be temperature-sensitive. | 1. Ensure consistent pH across all samples and measurements. 2. Minimize exposure of the sample to light. Use an anti-fade reagent if applicable. 3. Maintain a constant temperature during your experiment and measurements. |
| Failed Click Chemistry Reaction | 1. Reduction of Azide: The reducing agent may have reacted with the azide partner. 2. Degradation of this compound: The reducing agent may have affected the stability of your probe. | 1. Purify your sample to remove the reducing agent before adding the azide-containing molecule. 2. Confirm the integrity of your this compound after treatment with the reducing agent using techniques like HPLC or mass spectrometry. |
Quantitative Data Summary
Direct quantitative data on the stability of this compound in the presence of various reducing agents is limited in the literature. The following table provides a qualitative summary based on available information for TAMRA/TMR and related compounds.
| Reducing Agent | Concentration | Observed Effect on Rhodamine/Related Dyes | Recommendation |
| TCEP | >1 mM | Can cause reversible fluorescence quenching of some red dyes. Rhodamine B showed little quenching. | Use at sub-mM concentrations if possible. Perform a stability test for your specific application. |
| DTT | Not specified | Has been shown to adversely affect the fluorescence of TMR. | Use with caution. Consider alternatives if significant signal loss is observed. |
| β-mercaptoethanol | Not specified | Limited direct data available for TAMRA. As a thiol-based reducing agent, it may behave similarly to DTT. | Test for compatibility in your specific experimental setup. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in the Presence of a Reducing Agent
This protocol allows for the evaluation of the impact of a reducing agent on the fluorescence signal of this compound.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Experimental buffer (e.g., PBS, Tris, HEPES)
-
Reducing agent stock solutions (e.g., 1 M DTT, 0.5 M TCEP, 14 M β-mercaptoethanol)
-
Fluorometer or fluorescence plate reader
-
96-well black microplate or cuvettes
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at a final concentration suitable for your detection instrument (e.g., 1 µM).
-
Aliquot the this compound solution into the wells of the microplate or cuvettes.
-
Measure the initial fluorescence (T0) of the samples before adding the reducing agent. Use an excitation wavelength of ~553 nm and an emission wavelength of ~575 nm.
-
Add the reducing agent to the samples to achieve the desired final concentration (e.g., 1 mM, 5 mM, 10 mM). Include a control sample with no reducing agent.
-
Incubate the samples under your typical experimental conditions (e.g., room temperature, 37°C) and protect from light.
-
Measure the fluorescence at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).
-
Calculate the percentage of remaining fluorescence at each time point relative to the initial fluorescence (T0) and compare it to the control sample.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Decision tree for troubleshooting signal loss.
References
- 1. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of dithiothreitol (DTT) on fluorescent qPCR dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of dithiothreitol (DTT) on fluorescent qPCR dyes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. support.nanotempertech.com [support.nanotempertech.com]
Optimizing Incubation Time for TAMRA-PEG4-Alkyne Reactions: A Technical Support Guide
Welcome to the Technical Support Center for optimizing your TAMRA-PEG4-Alkyne reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Here, you will find detailed experimental protocols, quantitative data to guide your experimental setup, and visualizations to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind this compound reactions?
This compound is a fluorescent labeling reagent that participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". This reaction forms a stable triazole linkage between the alkyne group on the TAMRA-PEG4 molecule and an azide group on a target molecule (e.g., a protein, nucleic acid, or small molecule). The reaction is highly specific and efficient, proceeding readily in aqueous solutions under mild conditions.
Q2: What are the essential components of a this compound click chemistry reaction?
A typical this compound reaction mixture includes:
-
This compound: The fluorescent probe containing the terminal alkyne.
-
Azide-modified biomolecule: Your target molecule that has been functionalized with an azide group.
-
Copper(I) catalyst: This is the active catalyst for the reaction. It is typically generated in situ from a copper(II) source.
-
Copper(II) source: Commonly copper(II) sulfate (CuSO₄).
-
Reducing agent: Used to reduce Cu(II) to the active Cu(I) state. Sodium ascorbate is the most common choice.
-
Copper-chelating ligand: A ligand is crucial to stabilize the Cu(I) catalyst, enhance reaction efficiency, and prevent damage to biomolecules. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are frequently used.
-
Buffer: The reaction is typically performed in aqueous buffers such as phosphate-buffered saline (PBS) or HEPES at a pH between 7 and 8.5.
Q3: What is a typical incubation time and temperature for this reaction?
A general starting point for the incubation of a this compound reaction is 30 to 60 minutes at room temperature . However, the optimal incubation time can vary significantly depending on the specific reactants and their concentrations. For instance, labeling of oligonucleotides and DNA may require 30-60 minutes at room temperature[1][2]. For labeling proteins in a cell lysate, an incubation of 30 minutes at room temperature is often sufficient[1][2]. It is highly recommended to optimize the incubation time for your specific experimental setup.
Q4: Can the reaction be performed at different temperatures?
Yes, the reaction temperature can be adjusted. While room temperature is common, performing the reaction at 37°C can increase the reaction rate.[3] Conversely, for applications involving live cells, the reaction is often carried out at 4°C to minimize cellular processes that could interfere with the labeling. It is important to note that temperature changes will affect the required incubation time.
Troubleshooting Guide
Issue 1: Low or No Fluorescent Signal
This is one of the most common issues and can be attributed to several factors.
| Possible Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. - Prepare the sodium ascorbate solution fresh for each experiment as it degrades in solution. - Degas your reaction buffer to remove dissolved oxygen. - Ensure you are using a copper-chelating ligand (e.g., THPTA, TBTA) at the recommended ratio to protect the Cu(I) catalyst. |
| Suboptimal Reagent Concentrations | The reaction is sensitive to the concentration of all components. - Increase the molar excess of this compound relative to the azide-modified molecule. A 2 to 10-fold molar excess is a good starting point. - Optimize the concentrations of the copper source, ligand, and reducing agent. Refer to the quantitative data tables below for recommended ranges. |
| Interfering Substances in the Sample | Components in your sample or buffer can inhibit the reaction. - Avoid using Tris-based buffers as the amine groups can chelate copper. Use PBS or HEPES instead. - If your sample contains reducing agents like DTT or β-mercaptoethanol, remove them via dialysis or a desalting column before the click reaction. - High concentrations of thiols from cysteine residues in proteins can also interfere. Consider pre-treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM). |
| Steric Hindrance | The azide group on your target molecule may be in a location that is not easily accessible to the this compound. - If working with proteins, consider performing the reaction under denaturing conditions (e.g., with 1% SDS), if compatible with your downstream analysis. |
Issue 2: High Background or Non-Specific Labeling
High background can mask your specific signal and lead to false-positive results.
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding of the Fluorescent Probe | The TAMRA dye itself can non-specifically adhere to proteins or other cellular components. - Include thorough washing steps after the click reaction to remove unbound probe. Adding a mild detergent like Tween-20 to the wash buffers can be helpful for fixed-cell staining. - Perform a control experiment where the click reaction is carried out on a sample that has not been modified with an azide. This will help you assess the level of non-specific binding of the this compound. |
| Precipitation of Reagents | The formation of a precipitate during the reaction can lead to non-specific signal. This can sometimes occur if the reaction mixture is not well-mixed or if reagent concentrations are too high. - Ensure all components are fully dissolved before starting the reaction. - Vortex the reaction mixture briefly after the addition of each reagent. |
| Copper-Mediated Protein Aggregation | In some cases, the copper catalyst can cause proteins to aggregate, leading to non-specific signal. - The use of a copper-chelating ligand is crucial to minimize this effect. Ensure the ligand-to-copper ratio is optimized. |
Quantitative Data on Reaction Parameters
The following tables summarize typical concentration ranges and reaction conditions for this compound click chemistry. These should be used as a starting point for optimizing your specific experiment.
Table 1: Recommended Reagent Concentrations for CuAAC Reactions
| Component | Typical Concentration Range | Notes |
| Azide-Modified Molecule | 1 µM - 1 mM | The optimal concentration will depend on the specific molecule and experimental context. |
| This compound | 2 µM - 10 mM | A 2- to 10-fold molar excess over the azide-modified molecule is generally recommended. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | Higher concentrations can increase the reaction rate but may also lead to cellular toxicity or protein precipitation. |
| Sodium Ascorbate | 1 mM - 5 mM | Should be prepared fresh. A 5- to 10-fold molar excess over CuSO₄ is common. |
| Ligand (e.g., THPTA, TBTA) | 250 µM - 5 mM | The ligand-to-copper ratio is critical. For THPTA, a 5:1 ratio is often recommended. For TBTA, a 2:1 ratio is more common. |
Table 2: Estimated Incubation Times Under Various Conditions
| Temperature | Reactant Concentration | Biomolecule Type | Estimated Incubation Time |
| Room Temperature (~25°C) | High (µM - mM) | Small molecules, peptides | 15 - 30 minutes |
| Room Temperature (~25°C) | Moderate (µM) | Proteins, oligonucleotides | 30 - 60 minutes |
| 37°C | Moderate (µM) | Proteins in cell culture | 15 - 45 minutes |
| 4°C | Low (nM - µM) | Live cells | 1 - 4 hours |
| Room Temperature (~25°C) | Low (nM) | Dilute protein samples | 2 - 12 hours |
Note: These are estimates and should be optimized for each specific application.
Experimental Protocols
Protocol 1: General Procedure for Labeling an Azide-Modified Protein with this compound
This protocol provides a starting point for the fluorescent labeling of a purified protein.
-
Prepare Stock Solutions:
-
Azide-modified protein: Prepare a stock solution of your protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
Ligand (THPTA): Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in your reaction buffer.
-
Add the this compound stock solution to achieve a 5-fold molar excess over the protein.
-
Add the THPTA stock solution to a final concentration of 500 µM.
-
Add the CuSO₄ stock solution to a final concentration of 100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1 hour, protected from light.
-
-
Purification:
-
Remove the excess unreacted this compound and other reaction components by size-exclusion chromatography, dialysis, or spin filtration.
-
Visualizing the Workflow
To better understand the experimental process and the relationships between the different components, the following diagrams have been generated.
Caption: A general workflow for labeling an azide-modified protein with this compound.
Caption: A logical workflow for troubleshooting common issues in this compound reactions.
References
Validation & Comparative
Decoding Labeling Efficiency: A Guide to Validating TAMRA-PEG4-Alkyne with Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise covalent labeling of biomolecules is a critical step for downstream applications. This guide provides a comprehensive comparison of TAMRA-PEG4-Alkyne labeling and its validation by mass spectrometry against other common labeling and quantification techniques. We offer detailed experimental protocols and supporting data to ensure the accuracy and reproducibility of your research.
Tetramethylrhodamine (TAMRA) is a bright, photostable fluorophore widely used for visualizing and tracking proteins, peptides, and other biomolecules. The inclusion of a PEG4 linker in this compound enhances solubility and reduces steric hindrance, while the alkyne group allows for a highly specific and efficient covalent bond to be formed with azide-modified molecules via a "click chemistry" reaction. Validating the efficiency of this labeling reaction is paramount to ensure that downstream quantitative analyses are accurate. Mass spectrometry stands out as a definitive method for this validation, providing precise mass information that confirms the successful conjugation of the dye to the target molecule.
Comparative Analysis of Labeling and Quantification Methods
Choosing the right labeling and validation strategy depends on the specific experimental goals, sample complexity, and available instrumentation. Here, we compare this compound labeling validated by mass spectrometry with other common techniques.
| Feature | This compound + Mass Spectrometry | Isobaric Tagging (TMT, iTRAQ) | Stable Isotope Labeling (SILAC) |
| Primary Application | Targeted labeling for visualization and absolute quantification of a specific molecule. | Relative quantification of proteins in multiple samples simultaneously (multiplexing). | Relative quantification of proteins in cell culture experiments. |
| Detection Method | Fluorescence and Mass Spectrometry. | Mass Spectrometry (reporter ions). | Mass Spectrometry (mass shift of labeled peptides). |
| Quantitative Approach | Determination of Degree of Labeling (DOL) via UV-Vis; Confirmation of labeled species and potential for label-free quantification by MS. | Relative quantification based on the intensity of reporter ions in MS/MS spectra.[1][2] | Relative quantification based on the ratio of "heavy" to "light" peptide peak intensities in MS spectra.[1] |
| Advantages | - Dual detection capability (fluorescence and MS).- High specificity of click chemistry.- PEG linker improves solubility. | - High multiplexing capability (up to 18-plex).- Increased throughput and precision for relative quantification.[1] | - High accuracy for in vivo quantification.- Labeling is incorporated metabolically, minimizing sample manipulation. |
| Limitations | - TAMRA's hydrophobicity can affect peptide ionization in MS.- Potential for fragmentation of the dye in MS/MS can complicate spectra. | - Can lead to ratio distortion, underestimating large changes in protein abundance.- Higher cost per sample. | - Limited to cell culture experiments.- Requires specific amino acid-deficient media. |
| Typical Efficiency | >95% for click chemistry reactions. | High labeling efficiency is crucial for accurate quantification. | >95% incorporation of stable isotope amino acids. |
Experimental Protocols
Protocol 1: this compound Labeling of an Azide-Modified Peptide
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction for labeling an azide-containing peptide with this compound.
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Anhydrous DMSO
-
Milli-Q water
Procedure:
-
Prepare Stock Solutions:
-
Azide-Peptide: Prepare a 1-10 mM stock solution in a suitable solvent (e.g., water, PBS).
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in Milli-Q water.
-
Sodium Ascorbate: Prepare a fresh 300 mM stock solution in Milli-Q water immediately before use.
-
THPTA Ligand: Prepare a 100 mM stock solution in Milli-Q water.
-
-
Reaction Assembly: In a microcentrifuge tube, combine the following in order:
-
Azide-Peptide solution (to a final concentration of 100 µM)
-
Reaction Buffer
-
10 µL of 10 mM this compound stock solution (final concentration: 1 mM)
-
10 µL of 100 mM THPTA stock solution (final concentration: 10 mM)
-
10 µL of 20 mM CuSO₄ stock solution (final concentration: 2 mM)
-
-
Initiate the Reaction: Add 10 µL of 300 mM sodium ascorbate stock solution (final concentration: 30 mM) and vortex thoroughly.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Monitor the elution at both 220 nm (peptide backbone) and 555 nm (TAMRA).
Protocol 2: Validation of Labeling Efficiency by Mass Spectrometry
This protocol confirms the identity and assesses the purity of the TAMRA-labeled peptide by verifying its molecular weight.
Instrumentation:
-
MALDI-TOF or ESI-TOF Mass Spectrometer
Procedure:
-
Sample Preparation (for MALDI-TOF):
-
Mix the HPLC-purified fraction containing the labeled peptide with a suitable MALDI matrix solution (e.g., alpha-cyano-4-hydroxycinnamic acid) in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Compare the experimentally observed monoisotopic mass with the theoretically calculated mass of the this compound labeled peptide.
-
A successful labeling event is confirmed if the observed mass matches the calculated mass within a small tolerance (typically <0.5 Da). The absence of a peak corresponding to the unlabeled peptide indicates high labeling efficiency.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for labeling and validation.
Conclusion
Validating the labeling efficiency of this compound is a critical quality control step in quantitative studies. Mass spectrometry provides an unequivocal method to confirm the successful conjugation of the fluorescent dye to the target molecule. By comparing the observed molecular weight to the calculated mass, researchers can proceed with confidence in their downstream applications, knowing their reagents are accurately and efficiently labeled. While alternative methods for quantification exist, the combination of specific labeling with this compound and direct validation by mass spectrometry offers a robust and reliable workflow for a wide range of research and development applications.
References
A Comparative Guide to Confirming Covalent Labeling of TAMRA-PEG4-Alkyne
For researchers engaged in drug development and molecular biology, confirming the successful covalent labeling of target biomolecules is a critical validation step. TAMRA-PEG4-Alkyne is a popular fluorescent probe used in "click chemistry," a highly specific and efficient bioorthogonal reaction. The terminal alkyne group on the probe reacts with an azide-modified target molecule, typically a protein, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable covalent bond.[1][2] This guide provides a detailed comparison of the primary analytical techniques used to verify this covalent attachment, complete with experimental protocols and supporting data formats.
Comparison of Key Confirmation Techniques
Choosing the appropriate method to confirm covalent labeling depends on the specific information required, the available equipment, and the nature of the target molecule. The three most common and effective techniques are Mass Spectrometry (MS), SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) followed by in-gel fluorescence, and Fluorescence Spectroscopy.
| Technique | Principle of Detection | Information Provided | Pros | Cons |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. Covalent labeling is confirmed by a mass increase corresponding to the molecular weight of the this compound adduct (~643.7 Da).[3][4] | - Unambiguous confirmation of covalent bond- Stoichiometry of labeling (number of probes per molecule)- Precise location of the label (with bottom-up MS)[4] | - Provides the most detailed and definitive data- Can identify specific modification sites- Highly sensitive | - Requires specialized, expensive equipment- Can be low-throughput- Sample preparation can be complex |
| SDS-PAGE & In-Gel Fluorescence | Separates proteins by molecular weight. The attached TAMRA fluorophore allows for direct visualization of the labeled protein in the gel using a fluorescence imager. | - Direct visual confirmation of labeling- Estimation of labeling efficiency- Assessment of sample purity | - Widely accessible equipment- Relatively simple and fast- Provides qualitative assessment of labeling success | - Does not provide the exact mass or site of labeling- Less sensitive than mass spectrometry- Potential for non-specific fluorescent signals |
| Fluorescence Spectroscopy | Measures the fluorescence properties (excitation and emission spectra) of the sample. The presence of the TAMRA spectrum confirms labeling. Absorbance measurements can quantify the degree of labeling (DOL). | - Confirmation of the fluorophore's presence- Quantitative measure of Degree of Labeling (DOL)- Can assess changes to the protein's environment | - High-throughput potential (plate-reader format)- Relatively non-destructive- Can be used to monitor reaction kinetics | - Indirect confirmation of covalent linkage (free dye can interfere)- Requires careful removal of unreacted probe- Protein structure changes can affect fluorescence |
Experimental Workflows & Decision Logic
The following diagrams illustrate a typical experimental workflow for covalent labeling and a logical approach to selecting the best confirmation method.
Caption: General workflow for covalent labeling and confirmation.
References
A Head-to-Head Comparison: TAMRA-PEG4-Alkyne vs. Alexa Fluor 555 Alkyne for Click Chemistry
For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the selection of a fluorescent reporter is a critical decision that directly impacts experimental sensitivity and accuracy. This guide provides an objective comparison of two popular orange-red fluorescent alkyne probes: TAMRA-PEG4-Alkyne and Alexa Fluor 555 Alkyne, focusing on their performance in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry applications.
This comparison delves into the key photophysical properties, relative performance, and detailed experimental protocols to assist researchers in making an informed choice for their specific needs, from in-gel protein analysis to high-resolution cellular imaging.
Quantitative Data Summary
The brightness and photostability of a fluorophore are paramount for sensitive and reliable detection. The following table summarizes the key quantitative data for this compound and Alexa Fluor 555 Alkyne.
| Property | This compound | Alexa Fluor 555 Alkyne |
| Excitation Maximum (nm) | ~553 - 555[1][2] | ~555[1] |
| Emission Maximum (nm) | ~575[1][2] | ~565 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~80,000 - 92,000 | >150,000 |
| Fluorescence Quantum Yield (Φ) | ~0.1 | ~0.1 (in aqueous buffer) |
| Brightness (Extinction Coefficient x Quantum Yield) | ~8,000 - 9,200 | ~15,000 |
| Photostability | Moderate | High |
| pH Sensitivity | Fluorescence may decrease at pH > 8.0 | Highly insensitive over a broad pH range |
Key Takeaways:
-
Brightness: Alexa Fluor 555 Alkyne exhibits significantly higher brightness due to its substantially larger molar extinction coefficient. This translates to a greater ability to absorb excitation light, resulting in stronger fluorescence emission and better sensitivity, which is particularly advantageous for detecting low-abundance targets.
-
Photostability: Alexa Fluor 555 is well-regarded for its superior photostability compared to TAMRA. This makes it the preferred choice for applications requiring prolonged or intense light exposure, such as time-lapse imaging or super-resolution microscopy.
-
pH Sensitivity: The fluorescence of Alexa Fluor 555 is stable over a wide pH range, a crucial feature for live-cell imaging where intracellular pH can vary. TAMRA's fluorescence can be sensitive to alkaline conditions.
-
Cost: this compound is generally a more cost-effective option, making it a suitable choice for routine applications where maximal brightness and photostability are not the primary concerns.
Experimental Protocols
The following are generalized protocols for labeling azide-modified biomolecules with this compound or Alexa Fluor 555 Alkyne via a copper-catalyzed click reaction (CuAAC). These protocols can be adapted for various applications, including protein labeling in solution, in-gel fluorescence detection, and cellular imaging.
Protocol 1: Labeling of Azide-Modified Proteins in Solution
This protocol describes the labeling of a protein containing an azide modification with a fluorescent alkyne.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
This compound or Alexa Fluor 555 Alkyne
-
Copper(II) Sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
DMSO (for dissolving the alkyne dye)
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the fluorescent alkyne in anhydrous DMSO to a concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in ultrapure water.
-
Prepare a 100 mM stock solution of the copper-chelating ligand (e.g., THPTA) in ultrapure water.
-
Freshly prepare a 300 mM stock solution of sodium ascorbate in ultrapure water immediately before use.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the fluorescent alkyne stock solution. The molar ratio of dye to protein may need to be optimized.
-
Add the copper-chelating ligand to the mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. Gentle mixing on a rotator is recommended.
-
-
Purification:
-
Remove the unreacted dye and other reaction components by passing the reaction mixture through a suitable purification column, such as a gel filtration column (e.g., Sephadex G-25).
-
-
Analysis:
-
Confirm successful labeling and determine the degree of labeling using UV-Vis spectrophotometry.
-
Protocol 2: In-Gel Fluorescence Detection of Labeled Proteins
This protocol is for visualizing proteins that have been labeled with a fluorescent alkyne via click chemistry directly within a polyacrylamide gel.
Materials:
-
Cell or tissue lysate containing azide-modified proteins
-
Click-iT® Protein Reaction Buffer Kit (or individual components: CuSO₄, ligand, reducing agent)
-
This compound or Alexa Fluor 555 Alkyne
-
SDS-PAGE reagents and equipment
-
Fluorescence gel imager
Procedure:
-
Click Reaction:
-
Perform the click reaction on the protein lysate as described in Protocol 1.
-
-
Protein Precipitation (Optional but Recommended):
-
To remove excess fluorescent dye and improve signal-to-noise, precipitate the proteins using a method such as methanol/chloroform precipitation.
-
-
SDS-PAGE:
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Separate the labeled proteins by SDS-PAGE.
-
-
In-Gel Fluorescence Imaging:
-
After electrophoresis, rinse the gel with deionized water.
-
Image the gel directly on a fluorescence imager using the appropriate excitation and emission filters for the chosen fluorophore.
-
-
Total Protein Staining (Optional):
-
Following fluorescence imaging, the gel can be stained with a total protein stain (e.g., Coomassie Blue or SYPRO Ruby) to visualize all protein bands.
-
Protocol 3: Fluorescence Microscopy of Labeled Cells
This protocol outlines the labeling and imaging of azide-modified biomolecules within fixed and permeabilized cells.
Materials:
-
Cells cultured on coverslips, with azide-modified biomolecules
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Click reaction cocktail (as in Protocol 1)
-
Wash buffer (e.g., PBS)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail containing the fluorescent alkyne, CuSO₄, ligand, and reducing agent in a suitable buffer.
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS to remove unreacted reagents.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
Visualization of Experimental Workflows
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: Workflow for CuAAC labeling of azide-modified biomolecules.
Decision Tree for Fluorophore Selection
Caption: Decision guide for selecting the appropriate fluorescent alkyne.
References
A Head-to-Head Comparison: TAMRA-PEG4-Alkyne vs. Cy5-Alkyne for Protein Labeling
For researchers, scientists, and drug development professionals engaged in protein analysis, the choice of a fluorescent label is a critical decision that can significantly influence experimental outcomes. Among the diverse arsenal of available fluorophores, TAMRA (Tetramethylrhodamine) and Cy5 (Cyanine5) are two widely utilized dyes, particularly when functionalized with an alkyne group for bioorthogonal labeling via click chemistry. This guide provides an in-depth, objective comparison of TAMRA-PEG4-Alkyne and Cy5-Alkyne, supported by key performance data and detailed experimental protocols to inform your selection for specific protein labeling applications.
Key Performance Indicators at a Glance
The selection of a fluorescent dye is often a trade-off between brightness, photostability, and spectral properties. The following tables summarize the key quantitative data for this compound and Cy5-Alkyne to facilitate a direct comparison.
Table 1: Photophysical and Chemical Properties
| Property | This compound | Cy5-Alkyne |
| Excitation Maximum (λex) | ~553 nm[1] | ~646 nm[2] |
| Emission Maximum (λem) | ~575 nm[1] | ~662 nm[2] |
| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 M⁻¹cm⁻¹[1] | ~250,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.1 | ~0.2 - 0.27 |
| Molecular Weight (MW) | ~643.7 g/mol | ~556.2 g/mol |
| Solubility | Water, DMSO, DMF, DCM | DMSO, DMF, DCM |
Table 2: Performance Characteristics in Protein Labeling
| Characteristic | This compound | Cy5-Alkyne |
| Brightness | Moderate | High |
| Photostability | Generally considered high and suitable for long-term imaging. | Very high, known for its robustness in demanding applications like single-molecule studies. |
| pH Sensitivity | Fluorescence is largely stable within a physiological pH range. | Fluorescence is pH-insensitive between pH 4 and 10. |
| Hydrophobicity & Aggregation | The PEG4 linker improves hydrophilicity and reduces the risk of aggregation. | Can be more hydrophobic, potentially leading to aggregation, though sulfonated versions offer improved water solubility. |
| Spectral Overlap | Narrower emission spectrum reduces spectral overlap in multiplexing experiments compared to some other dyes. | Emission in the far-red region minimizes autofluorescence from biological samples. |
Delving Deeper: A Detailed Comparison
Brightness and Photostability
Cy5-Alkyne exhibits significantly higher brightness, a product of its large molar extinction coefficient and good quantum yield. This makes it an excellent choice for detecting low-abundance proteins and for applications requiring high sensitivity. While TAMRA is also a bright fluorophore, Cy5's superior brightness can provide a better signal-to-noise ratio in many experimental setups.
In terms of photostability, both dyes are considered robust. However, Cy5 is particularly renowned for its high photostability, making it a preferred dye for demanding applications such as single-molecule imaging and time-lapse microscopy where prolonged exposure to excitation light is necessary. TAMRA also demonstrates good photostability, suitable for a wide range of imaging experiments.
Environmental Sensitivity and Solubility
A key advantage of the this compound is the inclusion of a polyethylene glycol (PEG) linker. This PEG spacer enhances the hydrophilicity of the molecule, which can improve the solubility of the labeled protein and reduce the likelihood of aggregation. Cy5, being a cyanine dye, can be more hydrophobic, which may lead to aggregation issues, especially at high labeling densities. To address this, sulfonated versions of Cy5-Alkyne are available that offer improved water solubility. Both dyes exhibit good fluorescence stability across a broad and physiologically relevant pH range.
Spectral Characteristics and Applications
This compound, with its excitation and emission in the green-orange region of the spectrum, is compatible with common laser lines (e.g., 532 nm or 543 nm) and filter sets. Its relatively narrow emission spectrum is advantageous for multiplexing experiments, minimizing bleed-through into adjacent channels.
Cy5-Alkyne, a far-red emitting dye, offers the significant advantage of fluorescing in a spectral region where cellular autofluorescence is minimal. This leads to a higher signal-to-noise ratio, which is particularly beneficial for cellular imaging applications. It is well-suited for excitation with common red laser lines such as 633 nm or 647 nm.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol provides a general methodology for labeling an azide-modified protein with either this compound or Cy5-Alkyne. Optimization may be required for specific proteins and experimental conditions.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS)
-
This compound or Cy5-Alkyne
-
DMSO (anhydrous)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Protein purification column (e.g., desalting column)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound or Cy5-Alkyne in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration of 1-5 mg/mL) with the alkyne-dye. A 5 to 10-fold molar excess of the dye over the protein is a good starting point.
-
Add the copper catalyst premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA premix to the protein-dye mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
-
Characterization of Labeling:
-
Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm and at the excitation maximum of the dye (553 nm for TAMRA or 646 nm for Cy5).
-
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Conclusion: Making the Right Choice
The decision between this compound and Cy5-Alkyne hinges on the specific requirements of your experiment.
Choose this compound when:
-
You are performing multiplexing experiments and need to minimize spectral overlap.
-
Your protein is prone to aggregation, and the enhanced hydrophilicity of the PEG linker would be beneficial.
-
You are working with standard fluorescence microscopy setups with common green/orange excitation sources.
Choose Cy5-Alkyne when:
-
You need to detect low-abundance proteins and require the highest possible brightness and signal-to-noise ratio.
-
Your experiment involves long-term imaging or single-molecule detection, demanding exceptional photostability.
-
Cellular autofluorescence is a concern, and you would benefit from working in the far-red spectral region.
By carefully considering the quantitative data and performance characteristics outlined in this guide, researchers can make an informed decision to select the optimal fluorescent label for their protein of interest, paving the way for robust and reproducible experimental results.
References
A Comparative Analysis of TAMRA-PEG4-Alkyne: Quantum Yield and Photostability for Advanced Research Applications
For researchers, scientists, and drug development professionals engaged in fluorescence-based assays, the selection of an appropriate fluorophore is a critical decision that directly impacts experimental sensitivity, accuracy, and reproducibility. Tetramethylrhodamine (TAMRA) is a widely utilized orange-red fluorescent dye, and its derivatives, such as TAMRA-PEG4-Alkyne, offer versatile functionalities for bioconjugation via "click chemistry." This guide provides an objective comparison of the quantum yield and photostability of this compound against other commonly used fluorophores in the same spectral region: Alexa Fluor 555 and Cyanine 3 (Cy3). The information is supported by referenced experimental data and detailed protocols to aid in making informed decisions for labeling and detection applications.
Quantitative Photophysical Data
The performance of a fluorophore is primarily defined by its quantum yield—the efficiency of converting absorbed photons into emitted fluorescence—and its photostability, which is its resistance to irreversible photodegradation. A higher quantum yield results in a brighter signal, while greater photostability allows for longer or more intense imaging sessions.[1] The table below summarizes the key photophysical properties of this compound and its alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Relative Photostability |
| This compound | ~546 - 553[2][3][4] | ~565 - 575[2] | ~80,000 - 92,000 | ~0.1 | Good |
| Alexa Fluor 555 | ~555 | ~565 | >130,000 | 0.1 | Excellent |
| Cy3 (Cyanine 3) | ~550 | ~570 | ~150,000 | ~0.15* | Moderate |
*Note: The quantum yield of this compound is based on the value reported for the parent TAMRA molecule and its alkyne derivative. The quantum yield of Cy3 is known to be highly dependent on its local environment and can increase when conjugated to biomolecules like DNA. Alexa Fluor 555 is consistently reported to be more photostable than Cy3.
Experimental Protocols
Accurate determination of quantum yield and photostability is crucial for comparing fluorophores. The following sections detail the standardized methodologies for these measurements.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield (Φf) is widely used and involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Objective: To determine the relative fluorescence quantum yield of this compound.
Methodology:
-
Standard Selection: Choose a quantum yield standard that has absorption and emission spectra overlapping with the test sample. For TAMRA, a common standard is Rhodamine 6G in ethanol (Φf = 0.95).
-
Solution Preparation: Prepare a series of dilute solutions for both the test sample (this compound) and the standard in the same solvent. It is critical to ensure the absorbance of these solutions at the excitation wavelength is kept below 0.1 to prevent inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectra for all prepared solutions. Record the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectra for all solutions at the same excitation wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the standard.
-
The quantum yield of the test sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Slope_sample and Slope_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).
-
-
Protocol 2: Assessment of Photostability
Photostability is evaluated by measuring the rate of photobleaching, which is the irreversible loss of fluorescence upon continuous illumination. This is often quantified by the photobleaching half-life (t₁/₂).
Objective: To determine the photobleaching half-life of this compound.
Methodology:
-
Sample Preparation: Prepare a solution of the fluorophore (e.g., conjugated to a biomolecule) in a suitable buffer and mount it on a microscope slide.
-
Microscopy Setup: Use a fluorescence microscope equipped with a stable, high-intensity light source (e.g., a laser) and a sensitive detector (e.g., a CCD or sCMOS camera). Ensure the excitation and emission filters are appropriate for the fluorophore.
-
Image Acquisition:
-
Locate a region of interest (ROI) containing the fluorescent sample.
-
Set the camera exposure time and laser power to achieve a good signal-to-noise ratio without detector saturation.
-
Initiate a time-lapse acquisition, continuously illuminating the sample with the excitation light. Acquire images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe a significant decrease in fluorescence (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single exponential decay function to determine the photobleaching time constant (τ).
-
The photobleaching half-life (t₁/₂) is calculated as: t₁/₂ = τ * ln(2).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocols for determining both the quantum yield and photostability of a fluorophore.
References
Specificity of TAMRA-PEG4-Alkyne labeling in complex lysates
An Objective Guide to the Specificity of TAMRA-PEG4-Alkyne in Complex Lysates
For researchers, scientists, and drug development professionals utilizing activity-based protein profiling (ABPP) or metabolic labeling, the specific and efficient detection of tagged proteins is paramount. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a powerful method for this purpose. This guide provides a detailed comparison of this compound, a popular fluorescent probe for this reaction, focusing on its labeling specificity in complex biological samples like cell lysates.
Introduction to Bio-orthogonal Labeling
Click chemistry facilitates the joining of molecular pieces with high specificity and reliability.[1][2] In proteomics, this often involves a two-step tandem labeling strategy.[3][4] First, a biomolecule of interest is metabolically or chemically tagged with a small, bio-orthogonal handle—typically an azide or an alkyne.[1] In the second step, this handle is detected by reacting it with a complementary probe carrying a reporter tag, such as the fluorescent dye TAMRA (tetramethylrhodamine), via a click reaction.
This compound is a fluorescent reporter specifically designed for the CuAAC reaction. It contains a terminal alkyne group that selectively reacts with azide-modified biomolecules in the presence of a copper(I) catalyst. The PEG4 (polyethylene glycol) linker enhances the solubility of the molecule.
Experimental Workflow: From Labeling to Detection
The general process for labeling and detecting proteins in cell lysates using an azide handle and this compound is a multi-step procedure.
Specificity and Potential for Off-Target Labeling
The high specificity of the CuAAC reaction is its primary advantage. The azide and terminal alkyne groups are largely inert to the complex milieu of a cell lysate, ensuring that the fluorescent tag is only attached to the modified protein of interest.
However, non-specific background labeling can still occur.
-
Reagent Purity: Impurities in the alkyne probe or other reagents can lead to background fluorescence.
-
Copper-Catalyst Effects: While essential for the reaction, the copper catalyst can sometimes lead to protein aggregation or precipitation. Using copper-chelating ligands like THPTA or BTTAA can mitigate these effects and improve reaction efficiency.
-
Reaction Configuration: Some studies suggest that the orientation of the click handles matters. One user reported that having an azide on the biomolecule and the detection moiety as an alkyne dye (the standard for this compound) can result in more non-specific side reactions compared to the reverse orientation. However, another comparative analysis found virtually identical labeling patterns when swapping an azide probe/alkyne tag with an alkyne probe/azide tag.
-
Thiol Reactivity: While less of an issue for terminal alkynes like that in this compound, strained alkynes used in copper-free click chemistry have been shown to react non-specifically with cysteine residues (a thiol-yne reaction). To reduce background from potential side reactions with free cysteines in the lysate, pre-treatment with iodoacetamide can be effective.
A crucial step in any experiment is the inclusion of a negative control, for instance, a lysate from cells that were not treated with the azide-containing metabolic label. Significant fluorescence in this control lane would indicate a problem with non-specific binding of the TAMRA-alkyne probe.
Comparison with Alternative Probes and Methods
While this compound is a robust tool, several alternatives exist, each with distinct properties.
| Feature | This compound | Cy-Dye Alkynes (e.g., Cy3, Cy5) | Strain-Promoted Alkynes (e.g., DBCO, BCN) |
| Reaction Type | Cu(I)-Catalyzed (CuAAC) | Cu(I)-Catalyzed (CuAAC) | Copper-Free (SPAAC) |
| Excitation Max | ~553 nm | Cy3: ~550 nm, Cy5: ~650 nm | Varies with attached dye |
| Emission Max | ~575 nm | Cy3: ~570 nm, Cy5: ~670 nm | Varies with attached dye |
| Pros | Bright, photostable, well-characterized. CuAAC is a fast and efficient reaction. | Allows for multiplexing (detecting different samples in the same gel). High signal-to-noise reported. | No need for potentially toxic copper catalyst, enabling live-cell labeling. |
| Cons | Requires copper catalyst, which can be toxic to live cells. Potential for non-specific background. | Similar potential for background as other CuAAC probes. | Can have high non-specific staining in lysates due to thiol-yne side reactions. Slower reaction kinetics compared to CuAAC. |
CuAAC vs. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The choice between copper-catalyzed and copper-free click chemistry is a critical decision in experimental design.
For labeling in complex lysates for subsequent in-gel analysis, studies have shown that the Cu(I)-catalyzed reaction can outperform the strain-promoted version, providing clearer signals of target proteins with less background, provided the reaction is optimized.
Experimental Protocols
General Protocol for CuAAC Labeling of Proteins in Cell Lysate
This protocol is a generalized procedure based on commonly used methods. Optimization may be required for specific cell types and experimental goals.
-
Metabolic Labeling: Culture cells in the presence of an azide-modified metabolic precursor (e.g., Azidohomoalanine, AHA, to label newly synthesized proteins) for a desired period.
-
Cell Lysis:
-
Harvest and wash cells with PBS.
-
Lyse cells in a buffer containing 1% SDS and protease inhibitors (e.g., 50 mM Tris-HCl, pH 8.0).
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a compatible assay (e.g., EZQ Protein Quantitation Kit). Aim for a concentration of 1-2 mg/mL.
-
-
Click Reaction (for 50 µL total volume):
-
To 10-50 µg of protein lysate, add the following reagents in order:
-
This compound: Add from a stock solution to a final concentration of 5-25 µM. (Note: A lower concentration may reduce background).
-
Copper(II) Sulfate (CuSO₄): Add to a final concentration of 1 mM.
-
Copper Ligand (e.g., THPTA): Add to a final concentration of 1-2 mM.
-
Reducing Agent (e.g., Sodium Ascorbate): Freshly prepare and add to a final concentration of 1 mM to reduce Cu(II) to the catalytic Cu(I) state.
-
-
Vortex the mixture gently and incubate at room temperature for 1 hour, protected from light.
-
-
Protein Precipitation:
-
Precipitate the labeled protein using a methanol/chloroform procedure to remove excess reagents.
-
Briefly, add methanol, chloroform, and water to the sample, vortex, and centrifuge to pellet the protein.
-
Carefully remove the supernatant and wash the pellet with methanol.
-
-
Sample Preparation for SDS-PAGE:
-
Air-dry the protein pellet.
-
Resuspend the pellet in 1X Laemmli sample buffer containing a reducing agent like DTT or β-mercaptoethanol.
-
Heat the sample at 70-95°C for 5-10 minutes.
-
In-Gel Fluorescence Detection
-
SDS-PAGE: Load the prepared samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Fluorescence Scanning:
-
After electrophoresis, place the gel directly onto a fluorescence gel scanner.
-
Scan the gel using an excitation source and emission filter appropriate for TAMRA (e.g., Excitation: 532 nm, Emission: 580 nm).
-
The resulting image will show fluorescent bands corresponding to the proteins that were successfully labeled with this compound.
-
-
Total Protein Staining (Optional): After scanning, the same gel can be stained with a total protein stain (e.g., Coomassie Blue or Sypro Ruby) to visualize the entire protein profile and confirm equal loading.
By understanding the principles of the CuAAC reaction and the properties of this compound, and by employing proper controls and optimization, researchers can achieve highly specific and sensitive detection of their proteins of interest in complex lysates.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
TAMRA-PEG4-Alkyne: A Comparative Guide for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals leveraging fluorescence-based techniques, the selection of the optimal fluorophore is a critical determinant of experimental success. This guide provides an objective comparison of TAMRA-PEG4-Alkyne with other rhodamine dyes, supported by experimental data, to facilitate an informed decision for your research needs.
Core Advantages of this compound
TAMRA (Tetramethylrhodamine) has long been a staple in biological imaging due to its robust performance. The this compound derivative offers a trifecta of advantages by combining the well-established photophysical properties of the TAMRA core with the benefits of a polyethylene glycol (PEG) linker and the versatility of an alkyne group for "click" chemistry.
1. The TAMRA Core: A Foundation of Photostability and Brightness
TAMRA is a rhodamine-based dye known for its bright orange-red fluorescence and good photostability. It is less susceptible to changes in pH compared to fluorescein, making it a more reliable choice for live-cell imaging where intracellular pH can fluctuate.
2. The PEG4 Linker: Enhancing Solubility and Reducing Aggregation
The inclusion of a four-unit polyethylene glycol (PEG) spacer significantly enhances the hydrophilicity of the molecule. This improved water solubility is crucial for biological applications, as it prevents the aggregation-induced quenching that can occur with more hydrophobic dyes. PEGylation can also reduce non-specific binding and improve the in vivo circulation half-life of labeled biomolecules.
3. The Alkyne Group: Precision Targeting with Click Chemistry
The terminal alkyne group is the key to the versatility of this compound. It allows for a highly specific and efficient covalent bond to be formed with azide-tagged molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This bioorthogonal reaction enables the precise labeling of proteins, nucleic acids, and other biomolecules in complex biological systems with minimal off-target effects.
Quantitative Comparison of Photophysical Properties
The selection of a fluorescent dye is heavily influenced by its photophysical characteristics. The following table summarizes the key quantitative data for TAMRA and other common rhodamine dyes. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | ~553 | ~575 | ~92,000 | ~0.1-0.3 |
| Rhodamine B | ~568 | ~583 | ~110,000 | ~0.31 |
| Rhodamine 6G | ~525 | ~548 | ~116,000 | ~0.95 |
| Alexa Fluor 555 | ~555 | ~565 | >150,000 | ~0.1 |
Experimental Protocols
To ensure objective and reproducible measurements of fluorescent dye performance, standardized experimental protocols are crucial.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Solvent (e.g., spectroscopy grade ethanol)
-
Fluorescent standard with known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Sample of unknown quantum yield (e.g., this compound)
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.
-
Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure Fluorescence Emission: Record the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The slope of the resulting linear fit is proportional to the quantum yield.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
where n is the refractive index of the solvent.
Protocol 2: Assessment of Photostability
This protocol outlines a method for comparing the photostability of fluorescent dyes in a cellular context using confocal microscopy.
Materials:
-
Confocal laser scanning microscope
-
Live or fixed cells stained with the fluorescent dyes to be compared
-
Phosphate-buffered saline (PBS) or appropriate imaging medium
Procedure:
-
Sample Preparation: Prepare cell samples stained with the different fluorescent dyes according to standard protocols.
-
Microscope Setup: Select the appropriate laser lines and emission filters for each dye. Set the laser power, detector gain, and pinhole size to achieve a good initial signal-to-noise ratio. These settings must be kept constant for all dyes being compared.
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the stained cells. Images should be taken at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-20 minutes). It is crucial to keep the imaging parameters (laser power, dwell time, etc.) consistent throughout the experiment.
-
Data Analysis:
-
Select regions of interest (ROIs) within the cells for each image in the time series.
-
Measure the mean fluorescence intensity within the ROIs for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (t=0).
-
Plot the normalized fluorescence intensity as a function of time for each dye. The rate of fluorescence decay is an indicator of the dye's photostability.
-
Visualizing Key Concepts and Workflows
To further clarify the advantages and applications of this compound, the following diagrams illustrate key concepts and experimental workflows.
A Comprehensive Guide to Assessing the Purity of TAMRA-PEG4-Alkyne Labeled Peptides by HPLC
For researchers, scientists, and drug development professionals, the purity of fluorescently labeled peptides is paramount for reliable and reproducible experimental outcomes. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for assessing the purity of TAMRA-PEG4-Alkyne labeled peptides, supported by detailed experimental protocols and a comparative look at alternative methods.
Tetramethylrhodamine (TAMRA) is a popular orange-red fluorescent dye used for labeling peptides. The PEG4 linker provides increased hydrophilicity and a spacer arm, while the alkyne group allows for efficient and specific labeling via "click chemistry."[1] Ensuring the purity of the final labeled peptide is a critical step to avoid interferences in sensitive applications such as live-cell imaging, fluorescence resonance energy transfer (FRET) studies, and receptor binding assays.[1][2]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-Phase HPLC (RP-HPLC) is the gold standard for analyzing the purity of synthetic peptides, including those labeled with fluorescent dyes.[3][4] The principle of RP-HPLC lies in the separation of molecules based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase, and a gradient of increasing organic solvent is employed to elute the components.
A pure TAMRA-labeled peptide should ideally present as a single, sharp, and symmetrical peak in the chromatogram when monitored at two different wavelengths: one for the peptide backbone (around 214-220 nm) and another for the TAMRA dye (around 555 nm). The presence of peaks at both wavelengths confirms the successful labeling of the peptide. Purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram. A purity of >95% is generally considered acceptable for most research applications.
Common Impurities in Labeled Peptide Synthesis:
Impurities can arise during solid-phase peptide synthesis or the subsequent labeling reaction. These can include:
-
Truncated or deletion sequences: Peptides missing one or more amino acids.
-
Incompletely deprotected peptides: Peptides still carrying protecting groups from the synthesis.
-
Oxidized or reduced peptides: Certain amino acid residues are susceptible to oxidation or reduction.
-
Unlabeled peptide: The starting alkyne-containing peptide that did not react with the TAMRA-azide.
-
Excess free dye: Unreacted this compound.
Experimental Protocol for RP-HPLC Analysis
This protocol outlines a general procedure for the purity analysis of a this compound labeled peptide.
Materials:
-
TAMRA-labeled peptide sample
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
C18 RP-HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
Procedure:
-
Sample Preparation: Dissolve the lyophilized TAMRA-labeled peptide in Solvent A or a mixture of Solvent A and B to ensure complete dissolution. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 15 minutes at a flow rate of 1 mL/min.
-
Injection: Inject 10-20 µL of the prepared peptide sample onto the column.
-
Elution Gradient: Run a linear gradient from 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min. The optimal gradient may vary depending on the hydrophobicity of the peptide.
-
Detection: Monitor the elution profile at two wavelengths: 214 nm or 220 nm for the peptide backbone and ~555 nm for the TAMRA label.
-
Data Analysis: Integrate the area of all peaks in the chromatogram at the wavelength used for peptide detection. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Table 1: HPLC Experimental Parameters
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | Linear gradient of 5% to 95% Mobile Phase B over 30 minutes |
| Detection | UV absorbance at 214/220 nm and ~555 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 30–45°C, depending on peptide stability |
Workflow for HPLC Purity Assessment
Caption: Workflow for assessing the purity of TAMRA-labeled peptides by HPLC.
Comparison with Alternative Methods
While HPLC is the primary method for purity assessment, other techniques provide complementary information.
Table 2: Comparison of Purity Assessment Methods
| Method | Principle | Advantages | Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution and sensitivity, well-established and reproducible. | May not resolve all co-eluting impurities; purity is relative to detected peaks. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Confirms the molecular weight of the target peptide and identifies impurities. | Not inherently quantitative without being coupled to a separation technique like HPLC. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection specificity of MS. | Provides both purity percentage and molecular weight confirmation for each peak. | Higher cost and complexity compared to HPLC-UV. |
| Amino Acid Analysis (AAA) | Hydrolyzes the peptide and quantifies the constituent amino acids. | Provides accurate peptide concentration and confirms amino acid composition. | Does not provide information on the sequence or the presence of modifications. |
| Capillary Electrophoresis (CE) | Separation based on charge and size in a capillary. | High efficiency and resolution, requires a small sample volume. | Can be less robust and reproducible than HPLC for some applications. |
Comparison with Alternative Fluorescent Dyes
The choice of fluorescent dye can impact the properties of the labeled peptide. While TAMRA is a widely used and effective dye, other options are available.
Table 3: Comparison of Common Fluorescent Dyes for Peptide Labeling
| Dye | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Key Advantages | Potential Disadvantages |
| TAMRA | ~555 | ~580 | ~90,000 | Bright, photostable, well-established chemistry. | pH-sensitive fluorescence. |
| FITC | ~494 | ~520 | ~80,000 | Inexpensive. | pH-sensitive, prone to photobleaching. |
| BODIPY FL | ~503 | ~512 | ~80,000 | Bright, narrow emission peak, less environmentally sensitive. | Can be less soluble in aqueous solutions. |
| Cyanine Dyes (e.g., Cy3, Cy5) | Variable (e.g., Cy3: ~550, Cy5: ~650) | Variable (e.g., Cy3: ~570, Cy5: ~670) | High | Bright, photostable, available in a wide spectral range. | Can be more expensive. |
Conclusion
Assessing the purity of this compound labeled peptides is crucial for obtaining reliable and reproducible results in various research and development applications. RP-HPLC with dual-wavelength detection stands as the most robust and widely accepted method for determining the purity of these labeled peptides. For comprehensive characterization, coupling HPLC with mass spectrometry (LC-MS) is highly recommended to confirm the identity of the main product and any impurities. By following a well-defined experimental protocol and understanding the potential pitfalls, researchers can confidently ensure the quality of their fluorescently labeled peptides.
References
Safety Operating Guide
Proper Disposal of TAMRA-PEG4-Alkyne: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before disposal, it is crucial to handle TAMRA-PEG4-Alkyne with standard laboratory precautions. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. In case of accidental release, soak up the material with an inert absorbent and place it in a suitable container for disposal[1]. For detailed first-aid measures, refer to the summary table below.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move to fresh air. If symptoms persist, seek medical attention. If not breathing, give artificial respiration.[1] |
| Skin Contact | Rinse with plenty of water. If symptoms arise, seek medical attention.[1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If symptoms persist, seek medical attention. |
| Ingestion | Do not induce vomiting. If symptoms persist, seek medical attention. Never give anything by mouth to an unconscious person. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended disposal procedure for this compound, based on the non-hazardous nature of similar compounds and general laboratory waste guidelines.
-
Waste Characterization : Based on available SDS for similar compounds, this compound is not considered a hazardous substance. However, it is imperative to consult your institution's specific guidelines for chemical waste, as local regulations may vary.
-
Containerization :
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent pads), in a clearly labeled, sealed container.
-
The label should include the full chemical name ("this compound") and indicate that it is "non-hazardous chemical waste."
-
-
Storage : Store the waste container in a designated chemical waste accumulation area, away from incompatible materials. Ensure the storage area is cool, dry, and well-ventilated.
-
Disposal Request : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or equivalent waste management service. Follow their specific procedures for requesting a waste pickup.
-
Drain Disposal (Conditional) : Drain disposal is generally discouraged for laboratory chemicals unless explicitly permitted by your institution and local wastewater authority. The NIH Drain Discharge Guide, for instance, requires pre-approval for drain disposal of specific chemicals. Given that this compound is a fluorescent dye, it is advisable to avoid drain disposal to prevent discoloration of wastewater and potential environmental impact.
The logical workflow for the disposal of this compound is illustrated in the diagram below.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment.
References
Essential Safety and Operational Guide for Handling TAMRA-PEG4-Alkyne
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe and effective handling of TAMRA-PEG4-Alkyne. This document provides immediate, essential safety protocols, operational plans, and disposal procedures to ensure the well-being of laboratory personnel and to maintain a safe research environment.
Key Compound Information
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₃₆H₄₁N₃O₈ | ChemScene[1] |
| Molecular Weight | 643.73 g/mol | ChemScene[1] |
| Appearance | Dark red amorphous solid | Vector Labs[2] |
| Purity | ≥90% (HPLC) | BroadPharm[3] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | BroadPharm[3] |
| Storage Conditions | -20°C, desiccated and protected from light | BroadPharm, Vector Labs |
| Excitation Maximum | 553 nm | BroadPharm |
| Emission Maximum | 575 nm | BroadPharm |
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specification and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | To protect against splashes of the compound or solvents. A face shield may be necessary when handling larger quantities or if there is a significant splash risk. |
| Hand Protection | Chemical-resistant Nitrile Gloves | To prevent skin contact. Disposable nitrile gloves are suitable for incidental contact. For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves. |
| Body Protection | Laboratory Coat | To protect skin and clothing from spills. A flame-resistant lab coat is recommended as a general precaution in a chemical laboratory. |
| Respiratory Protection | Not generally required | To be used if there is a risk of generating dust or aerosols. Work in a well-ventilated area, preferably a chemical fume hood. If respiratory protection is needed, a risk assessment should be conducted to select the appropriate respirator. |
| Foot Protection | Closed-toe Shoes | To protect feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and specifications on the label match the order.
-
Store the compound in a tightly sealed container at -20°C in a designated, well-ventilated, and dry area, away from incompatible materials.
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
2. Preparation and Handling:
-
All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood.
-
Before use, allow the container to warm to room temperature to prevent condensation.
-
When weighing the solid, use a balance inside the fume hood or in a designated weighing enclosure to avoid inhalation of any dust particles.
-
Prepare solutions by slowly adding the solvent to the solid to prevent splashing.
-
Avoid direct contact with skin, eyes, and clothing by wearing the recommended PPE.
3. In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE.
-
For a solid spill, carefully sweep it up and place it in a labeled hazardous waste container. Avoid generating dust.
-
For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place the contaminated material into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
All waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be collected as hazardous chemical waste.
-
Use separate, clearly labeled, and leak-proof containers for solid and liquid waste.
-
The waste container label should include "Hazardous Waste" and the full chemical name "this compound".
2. Disposal of Empty Containers:
-
Empty containers that held the solid compound or its solutions should be treated as hazardous waste, as they may contain residual chemical.
-
Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous liquid waste.
-
After rinsing, deface the original label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plasticware.
3. Final Disposal:
-
Do not dispose of any this compound waste down the drain or in the regular trash.
-
Arrange for the pickup of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
